DC_517
Description
Properties
IUPAC Name |
1-[1,3-di(carbazol-9-yl)propan-2-yloxy]-3-(propan-2-ylamino)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H35N3O2/c1-23(2)34-19-24(37)22-38-25(20-35-30-15-7-3-11-26(30)27-12-4-8-16-31(27)35)21-36-32-17-9-5-13-28(32)29-14-6-10-18-33(29)36/h3-18,23-25,34,37H,19-22H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLTONWSCODZCNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC(CN1C2=CC=CC=C2C3=CC=CC=C31)CN4C5=CC=CC=C5C6=CC=CC=C64)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H35N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A-Technical-Guide-to-DC_517:-A-Selective-Non-nucleoside-DNMT1-Inhibitor
-An-In-depth-Technical-Guide-for-Researchers-and-Drug-Development-Professionals-
This-document-provides-a-comprehensive-technical-overview-of-DC_517,-a-potent-and-selective-non-nucleoside-inhibitor-of-DNA-methyltransferase-1-(DNMT1).-It-is-intended-for-researchers,-scientists,-and-drug-development-professionals-interested-in-the-epigenetic-modulation-of-gene-expression-for-therapeutic-purposes.
1.-Introduction-to-DNMT1-and-Its-Role-in-Oncology
DNA-methylation-is-a-critical-epigenetic-mechanism-that-plays-a-pivotal-role-in-regulating-gene-expression.-[cite:-15]-DNA-methyltransferases-(DNMTs)-are-the-enzymes-responsible-for-establishing-and-maintaining-DNA-methylation-patterns.-[cite:-15]-DNMT1-is-the-most-abundant-DNMT-in-mammalian-cells-and-is-primarily-responsible-for-maintaining-methylation-patterns-during-DNA-replication.-[cite:-15]-Aberrant-hypermethylation-of-tumor-suppressor-genes-is-a-hallmark-of-many-cancers,-leading-to-their-silencing-and-promoting-tumor-growth.-[cite:-6]-Therefore,-inhibition-of-DNMT1-has-emerged-as-a-promising-therapeutic-strategy-for-the-treatment-of-various-malignancies.-[cite:-4]
2.-DC_517:-A-Novel-Non-nucleoside-DNMT1-Inhibitor
DC_517-is-a-carbazole-derivative-identified-through-docking-based-virtual-screening-as-a-selective,-non-nucleoside-inhibitor-of-DNMT1.-[cite:-1]-Unlike-nucleoside-analogs-that-require-incorporation-into-DNA-to-exert-their-inhibitory-effects,-DC_517-directly-binds-to-the-enzyme,-offering-a-different-mechanism-of-action-and-potentially-a-more-favorable-safety-profile.
2.1.-Mechanism-of-Action
This compound-exerts-its-inhibitory-effect-by-directly-interacting-with-DNMT1.-It-has-been-shown-to-have-a-higher-affinity-for-DNMT1,-suggesting-a-strong-binding-interaction.-[cite:-6]-This-binding-prevents-the-enzyme-from-catalyzing-the-transfer-of-a-methyl-group-from-S-adenosyl-L-methionine-(SAM)-to-the-cytosine-residues-in-DNA.-This-inhibition-of-DNMT1-activity-leads-to-passive-demethylation-of-the-genome-during-cell-division,-which-can-result-in-the-re-expression-of-silenced-tumor-suppressor-genes.
3.-Quantitative-Data
The-following-tables-summarize-the-key-quantitative-data-for-DC_517.
Table-1:-Biochemical-Activity-of-DC_517
| --Parameter-- | --Value-- |
| --IC50-for-DNMT1-- | --1.7-μM--[cite:-1,-2,-3,-6]- |
| --Kd-for-DNMT1-- | --0.91-μM--[cite:-1,-2,-3,-6]- |
Table-2:-Cellular-Activity-of-DC_517
| --Cell-Line-- | --Assay-- | --Concentration-- | --Effect-- |
| --HCT116-(Colon-Cancer)-- | --Proliferation-- | --1.25,-2.5,-5,-10-μM-- | --Potent-inhibition-of-proliferation--[cite:-2]- |
| --Capan-1-(Pancreatic-Cancer)-- | --Proliferation-- | --1.25,-2.5,-5,-10-μM-- | --Potent-inhibition-of-proliferation--[cite:-2]- |
| --HCT116-(Colon-Cancer)-- | --Apoptosis-- | --0.75,-1.5,-3-μM-- | --Dose-dependent-induction-of-apoptosis--[cite:-1,-2]- |
4.-Experimental-Protocols
4.1.-DNMT1-Inhibition-Assay-(ELISA-based)
This-protocol-is-based-on-commercially-available-DNMT1-inhibitor-screening-kits.-[cite:-8,-9,-10]
-
-Coating-: -A-unique-cytosine-rich-DNA-substrate-is-stably-coated-onto-the-strip-wells.
-
-Reaction-Setup-:
-
-Add-assay-buffer,-diluted-S-adenosyl-L-methionine-(AdoMet),-purified-DNMT1-enzyme,-and-the-test-inhibitor-(this compound)-to-the-wells.
-
-For-untreated-controls,-substitute-the-inhibitor-with-assay-buffer.
-
-For-blank-wells,-omit-the-DNMT1-enzyme.
-
-
-Incubation-: -Incubate-the-plate-at-37°C-for-60-90-minutes-to-allow-for-the-methylation-reaction-to-occur.
-
-Washing-: -Wash-the-wells-with-1X-wash-buffer-to-remove-unbound-reagents.
-
-Antibody-Incubation-:
-
-Add-diluted-capture-antibody-(anti-5-methylcytosine)-to-each-well-and-incubate-at-room-temperature-for-60-minutes.
-
-Wash-the-wells-with-1X-wash-buffer.
-
-Add-diluted-detection-antibody-and-incubate-at-room-temperature-for-30-minutes.
-
-Wash-the-wells-with-1X-wash-buffer.
-
-
-Signal-Development-:
-
-Add-diluted-enhancer-solution-and-incubate-at-room-temperature-for-30-minutes.
-
-Add-developer-solution-and-incubate-for-10-minutes-at-room-temperature,-protected-from-light.
-
-
-Measurement-: -Measure-the-absorbance-at-450-nm-using-a-microplate-reader.
-
-Data-Analysis-: -Calculate-the-percent-inhibition-of-DNMT1-activity-for-each-concentration-of-DC_517.
4.2.-Cell-Proliferation-Assay-(MTT-Assay)
-
-Cell-Seeding-: -Seed-cancer-cells-(e.g.,-HCT116,-Capan-1)-in-a-96-well-plate-at-an-appropriate-density-and-allow-them-to-adhere-overnight.
-
-Treatment-: -Treat-the-cells-with-various-concentrations-of-DC_517-(e.g.,-1.25,-2.5,-5,-10-μM)-for-24,-48,-and-72-hours.-[cite:-1,-2]-Include-a-vehicle-control-(DMSO).
-
-MTT-Addition-: -Add-MTT-reagent-to-each-well-and-incubate-for-2-4-hours-at-37°C-to-allow-for-the-formation-of-formazan-crystals.
-
-Solubilization-: -Add-solubilization-solution-(e.g.,-DMSO-or-a-detergent-based-solution)-to-each-well-to-dissolve-the-formazan-crystals.
-
-Measurement-: -Measure-the-absorbance-at-570-nm-using-a-microplate-reader.
-
-Data-Analysis-: -Calculate-the-percentage-of-cell-viability-relative-to-the-vehicle-control.
4.3.-Apoptosis-Assay-(Annexin-V/PI-Staining)
-
-Cell-Treatment-: -Treat-cells-(e.g.,-HCT116)-with-various-concentrations-of-DC_517-(e.g.,-0.75,-1.5,-3-μM)-for-a-specified-time-(e.g.,-48-hours).-[cite:-1,-2]
-
-Cell-Harvesting-: -Harvest-the-cells-by-trypsinization-and-wash-them-with-cold-PBS.
-
-Staining-:
-
-Resuspend-the-cells-in-Annexin-V-binding-buffer.
-
-Add-FITC-conjugated-Annexin-V-and-Propidium-Iodide-(PI)-to-the-cell-suspension.
-
-Incubate-in-the-dark-at-room-temperature-for-15-minutes.
-
-
-Flow-Cytometry-: -Analyze-the-stained-cells-by-flow-cytometry.-Annexin-V-positive-cells-are-apoptotic,-and-PI-positive-cells-are-necrotic.
-
-Data-Analysis-: -Quantify-the-percentage-of-apoptotic-cells-in-each-treatment-group.
5.-Visualizations
Caption: Mechanism of this compound inhibition of DNMT1.
Caption: Workflow for DNMT1 inhibition screening assay.
Caption: Logical flow of this compound's anti-cancer effects.
The DNMT1 Inhibitor DC_517: A Technical Guide to its Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epigenetic modifications, particularly DNA methylation, play a crucial role in gene regulation and are frequently dysregulated in various diseases, including cancer. DNA methyltransferase 1 (DNMT1) is the key enzyme responsible for maintaining DNA methylation patterns during cell division, making it a prime target for therapeutic intervention. DC_517 is a non-nucleoside inhibitor of DNMT1 that has demonstrated potent anti-proliferative and pro-apoptotic effects in cancer cell lines. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, along with detailed experimental protocols for its evaluation.
Chemical Structure and Physicochemical Properties
This compound is a carbazole derivative with the chemical name 1-(1,3-di(9H-carbazol-9-yl)propan-2-yloxy)-3-(isopropylamino)propan-2-ol.[1] Its chemical structure is characterized by a central propan-2-ol backbone substituted with two carbazole moieties and a side chain containing a secondary amine and a hydroxyl group.
Table 1: Physicochemical Properties of this compound [1]
| Property | Value |
| Molecular Formula | C33H35N3O2 |
| Molecular Weight | 505.66 g/mol |
| CAS Number | 500017-70-9 |
| Appearance | White to off-white solid powder |
| LogP | 8.26 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 10 |
Biological Activity and Mechanism of Action
This compound is a potent and selective inhibitor of DNMT1.[1][2] It exerts its biological effects by binding to the DNMT1 enzyme and inhibiting its methyltransferase activity. This leads to a reduction in DNA methylation, which can result in the re-expression of silenced tumor suppressor genes, ultimately leading to the inhibition of cancer cell growth and the induction of apoptosis.
Table 2: In Vitro Biological Activity of this compound
| Parameter | Value | Cell Line/Target | Reference |
| DNMT1 IC50 | 1.7 µM | Purified mouse DNMT1 | [2] |
| DNMT1 Kd | 0.91 µM | Purified mouse DNMT1 | [2] |
| HCT116 Proliferation Inhibition | IC50 values decrease over time (24, 48, 72h) | Human colon cancer | [1][2] |
| Capan-1 Proliferation Inhibition | IC50 values decrease over time (24, 48, 72h) | Human pancreatic cancer | [1][2] |
| Apoptosis Induction | Dose-dependent increase | HCT116 human colon cancer | [1][2] |
The inhibition of DNMT1 by this compound is a critical step in its mechanism of action, leading to downstream cellular effects. The general mechanism of DNMT1 inhibition involves the binding of the inhibitor to the enzyme, preventing it from methylating DNA. This leads to passive demethylation during DNA replication, reactivation of tumor suppressor genes, and ultimately, cell cycle arrest and apoptosis.
Caption: General signaling pathway of DNMT1 inhibition.
Experimental Protocols
DNMT1 Inhibition Assay (In Vitro)
This protocol is adapted from the methods used in the initial characterization of this compound.[2]
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified DNMT1 enzyme.
Materials:
-
Purified recombinant mouse DNMT1
-
This compound
-
S-adenosyl-L-methionine (SAM)
-
Poly(dI-dC) substrate
-
[³H]-SAM
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.8, 5 mM EDTA, 1 mM DTT, 0.2 mg/mL BSA)
-
Scintillation cocktail
-
Filter paper
-
Trichloroacetic acid (TCA)
Procedure:
-
Prepare a reaction mixture containing assay buffer, poly(dI-dC) substrate, and [³H]-SAM.
-
Add varying concentrations of this compound (e.g., from 0.01 µM to 100 µM) to the reaction mixture.
-
Initiate the reaction by adding purified DNMT1 enzyme.
-
Incubate the reaction at 37°C for a specified time (e.g., 1 hour).
-
Stop the reaction by spotting the mixture onto filter paper.
-
Wash the filter paper with cold TCA to precipitate the DNA and remove unincorporated [³H]-SAM.
-
Measure the radioactivity on the filter paper using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound relative to a control reaction without the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Caption: Workflow for the DNMT1 inhibition assay.
Cell Proliferation Assay (MTT Assay)
This protocol is a standard method for assessing the effect of a compound on cell viability and proliferation.
Objective: To determine the effect of this compound on the proliferation of cancer cell lines such as HCT116 and Capan-1.[1][2]
Materials:
-
HCT116 or Capan-1 cells
-
Complete cell culture medium (e.g., McCoy's 5A for HCT116, RPMI-1640 for Capan-1, supplemented with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of approximately 5,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 1.25, 2.5, 5, and 10 µM) for 24, 48, and 72 hours.[1][2] Include a vehicle control (DMSO).
-
After the treatment period, add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and quantify apoptosis.
Objective: To determine the ability of this compound to induce apoptosis in cancer cells.[1][2]
Materials:
-
HCT116 cells
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Seed HCT116 cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with different concentrations of this compound (e.g., 0, 0.75, 1.5, and 3 µM) for a specified period (e.g., 48 hours).[1][2]
-
Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.
-
Resuspend the cells in the provided binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry.
-
Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Caption: Workflow for the apoptosis assay.
Conclusion
This compound is a valuable tool compound for studying the role of DNMT1 in various biological processes and a promising lead for the development of novel epigenetic therapies. Its well-defined chemical structure and potent, selective inhibition of DNMT1 make it an attractive candidate for further preclinical and clinical investigation. The experimental protocols provided in this guide offer a starting point for researchers to evaluate the biological effects of this compound and similar compounds. Further research into the specific signaling pathways modulated by this compound will provide deeper insights into its mechanism of action and potential therapeutic applications.
References
DC_517's role in epigenetic modification research
An In-depth Technical Guide on the Role of DC_517 in Epigenetic Modification Research
Audience: Researchers, scientists, and drug development professionals.
Epigenetic modifications are heritable changes in gene expression that do not involve alterations to the underlying DNA sequence.[1] These mechanisms are crucial for cellular processes such as differentiation, development, and maintaining cellular identity.[2] Key epigenetic modifications include DNA methylation, histone modifications, and non-coding RNA regulation.[1][3]
DNA methylation, one of the most studied epigenetic marks, involves the covalent addition of a methyl group to the C5 position of cytosine, primarily within CpG dinucleotides.[4][5] This process is catalyzed by a family of enzymes known as DNA methyltransferases (DNMTs).[2] DNMT1 is primarily responsible for maintaining existing methylation patterns during DNA replication, while DNMT3A and DNMT3B establish new methylation patterns (de novo methylation).[2][4] Aberrant DNA methylation, particularly hypermethylation of CpG islands in the promoter regions of tumor suppressor genes, is a hallmark of many cancers, leading to their transcriptional silencing.[6] Consequently, inhibitors of DNMTs are attractive therapeutic agents for cancer treatment.[2]
This compound: A Non-Nucleoside DNMT1 Inhibitor
This compound is a non-nucleoside, carbazole-based small molecule identified as a potent and selective inhibitor of DNA methyltransferase 1 (DNMT1).[7][8][9] Unlike nucleoside analogs (e.g., 5-azacitidine, decitabine) that require incorporation into DNA to exert their effect, non-nucleoside inhibitors like this compound directly target the enzyme, potentially offering a different safety and efficacy profile.[9] Its role as a tool compound is critical for investigating the specific functions of DNMT1 in various biological and pathological processes.
Quantitative Analysis of this compound Activity
The inhibitory potency and binding affinity of this compound against DNMT1 have been characterized through various biochemical and cellular assays. The key quantitative metrics are summarized below.
Table 1: Biochemical Activity of this compound against DNMT1
| Parameter | Value | Description | Reference |
|---|---|---|---|
| IC₅₀ | 1.7 µM | The half maximal inhibitory concentration, indicating the concentration of this compound required to inhibit 50% of DNMT1 enzymatic activity. | [7][8][10][11] |
| 2.3 µM | A value reported in a separate study using a ³H-labelled radioactive methylation assay. | [9] |
| K_d | 0.91 µM | The equilibrium dissociation constant, representing the binding affinity of this compound to DNMT1. A lower value indicates stronger binding. |[7][8][10][11] |
Table 2: Cellular Effects of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Concentration Range | Effect | Treatment Duration | Reference |
|---|---|---|---|---|---|
| HCT116 | Human Colon Cancer | 1.25 - 10 µM | Potent inhibition of cell proliferation. | 24, 48, 72 h | [7][10] |
| HCT116 | Human Colon Cancer | 0.75 - 3 µM | Dose-dependent induction of apoptosis. | Not specified | [7][10] |
| Capan-1 | Pancreatic Adenocarcinoma | 1.25 - 10 µM | Potent inhibition of cell proliferation. | 24, 48, 72 h |[7][10] |
Mechanism of Action and Signaling Pathway
This compound functions by directly inhibiting the catalytic activity of DNMT1. During DNA replication, DNMT1 recognizes hemi-methylated DNA strands and methylates the newly synthesized daughter strand, thus preserving the epigenetic signature. By inhibiting DNMT1, this compound prevents this maintenance methylation, leading to a passive, replication-dependent dilution of methylation marks over successive cell cycles. This can lead to the re-expression of genes, such as tumor suppressor genes, that were previously silenced by promoter hypermethylation.
Caption: Mechanism of this compound action on the DNA methylation pathway.
Experimental Protocols and Workflows
In Vitro DNMT1 Activity Assay
This protocol details a method to measure the direct inhibitory effect of this compound on purified DNMT1 enzyme activity.[7][10]
Methodology:
-
Preparation: Prepare an assay plate with reaction mixtures containing the DNMT assay buffer, 200 nM of purified mouse DNMT1, and the methyl donor S-adenosylmethionine (AdoMet).
-
Inhibitor Addition: Add this compound to the desired final concentration (e.g., 200 µM for a single-point check or a range of concentrations for IC₅₀ determination). Include a positive control (e.g., S-Adenosylhomocysteine) and a no-inhibitor control.
-
Enzymatic Reaction: Incubate the plate at 37°C for 2 hours to allow the methylation reaction to proceed.
-
Detection:
-
Incubate the samples with a specific capture antibody that binds to the methylated DNA substrate.
-
Follow with an incubation with a detection antibody.
-
Add a developer solution and incubate for 10 minutes at room temperature.
-
-
Measurement: Measure the absorbance of the solution at 450 nm using a microplate reader. The signal is inversely proportional to the inhibitory activity of this compound.
References
- 1. Advances in epigenetic therapeutics with focus on solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Expanding the Structural Diversity of DNA Methyltransferase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Epigenetic Modifiers: Anti-Neoplastic Drugs With Immunomodulating Potential [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. The Role of the DNA Methyltransferase Family and the Therapeutic Potential of DNMT Inhibitors in Tumor Treatment [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound | CAS#:500017-70-9 | Chemsrc [chemsrc.com]
- 8. This compound | inhibitor of DNA methyltransferase 1 (DNMT1) | CAS# 500017-70-9 | InvivoChem [invivochem.com]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. abmole.com [abmole.com]
Investigating Gene Expression Changes with DC_517: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the use of DC_517, a potent and selective non-nucleoside inhibitor of DNA methyltransferase 1 (DNMT1), for investigating changes in gene expression. This document details the mechanism of action of this compound, experimental protocols for its use in cell culture, and the downstream signaling pathways affected by its activity.
Introduction to this compound
This compound is a small molecule inhibitor of DNMT1, the primary enzyme responsible for maintaining DNA methylation patterns during cell division. In cancer, aberrant hypermethylation of CpG islands in the promoter regions of tumor suppressor genes leads to their silencing, contributing to tumorigenesis. By inhibiting DNMT1, this compound can lead to the passive demethylation of these genes during DNA replication, restoring their expression and potentially inhibiting cancer cell growth.
Mechanism of Action
This compound acts as a non-nucleoside inhibitor of DNMT1. Unlike nucleoside analogs such as 5-azacytidine and decitabine, which are incorporated into DNA and covalently trap the enzyme, this compound is believed to bind to the catalytic pocket of DNMT1, preventing it from methylating its DNA substrate. This inhibition of DNMT1 activity results in a genome-wide reduction in DNA methylation, with a particularly significant impact on the expression of hypermethylated genes.
Quantitative Data on Gene Expression Changes
While specific, large-scale quantitative data from RNA sequencing or microarray analysis for this compound is not extensively available in the public domain, studies on other DNMT1 inhibitors provide a strong indication of the expected changes in gene expression. Treatment of cancer cells with DNMT1 inhibitors typically results in the upregulation of a significant number of genes, many of which are known tumor suppressors.
Table 1: Expected Gene Expression Changes Following this compound Treatment
| Gene Category | Expected Change in Expression | Examples of Affected Genes | Potential Functional Consequence |
| Tumor Suppressor Genes | Upregulation | p16 (CDKN2A), p15 (CDKN2B), RASSF1A, APC | Cell cycle arrest, apoptosis, inhibition of proliferation |
| Wnt Signaling Pathway Antagonists | Upregulation | WIF-1, SFRP1 | Inhibition of Wnt signaling, reduced cell proliferation |
| Interferon Signaling Pathway Genes | Upregulation | IRF7, STAT1, OASL | Induction of an anti-viral-like response, enhanced immunogenicity |
| Epithelial-Mesenchymal Transition (EMT) Markers | Downregulation of mesenchymal markers, Upregulation of epithelial markers | Vimentin, Snail (down), E-cadherin (up) | Reversal of EMT, reduced cell migration and invasion |
Experimental Protocols
The following protocols provide a general framework for investigating gene expression changes in response to this compound treatment. Optimal conditions, including this compound concentration and treatment duration, should be determined empirically for each cell line and experimental setup.
Cell Culture and this compound Treatment
-
Cell Seeding: Plate cancer cells at an appropriate density in a multi-well plate or flask to ensure they are in the logarithmic growth phase at the time of treatment.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent, such as DMSO. Further dilute the stock solution in cell culture medium to the desired final concentrations. It is advisable to test a range of concentrations around the reported IC50 value (e.g., 0.5 µM, 1 µM, 5 µM, 10 µM).
-
Treatment: Replace the existing cell culture medium with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the cells for different time points (e.g., 24, 48, 72 hours). Given that demethylation is a passive process that occurs over multiple cell cycles, longer incubation times are often necessary to observe significant changes in gene expression.
RNA Extraction and Quality Control
-
Cell Lysis: After the treatment period, wash the cells with PBS and lyse them using a suitable lysis buffer (e.g., TRIzol or a lysis buffer from a commercial RNA extraction kit).
-
RNA Isolation: Isolate total RNA using a standard protocol, such as phenol-chloroform extraction followed by ethanol precipitation or a column-based RNA purification kit.
-
RNA Quality and Quantity Assessment: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess the integrity of the RNA by running an aliquot on an agarose gel or using an automated electrophoresis system (e.g., Agilent Bioanalyzer).
Gene Expression Analysis
-
Reverse Transcription: Synthesize cDNA from the total RNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.
-
qPCR Reaction: Set up qPCR reactions using a SYBR Green or probe-based master mix, cDNA template, and primers specific for the genes of interest. Include primers for one or more stably expressed housekeeping genes (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression between this compound-treated and vehicle-treated samples.
-
Library Preparation (for RNA-seq) or Labeling (for Microarray): Prepare sequencing libraries or labeled cRNA/cDNA from the high-quality total RNA according to the manufacturer's protocols for the chosen platform (e.g., Illumina for RNA-seq, Affymetrix or Agilent for microarrays).
-
Sequencing or Hybridization: Sequence the libraries on a high-throughput sequencer or hybridize the labeled targets to the microarray slides.
-
Data Analysis:
-
RNA-seq: Align the sequencing reads to a reference genome, quantify gene expression levels (e.g., as FPKM or TPM), and perform differential expression analysis to identify genes that are significantly up- or downregulated upon this compound treatment.
-
Microarray: Scan the microarrays to obtain signal intensities, perform background correction and normalization, and use statistical tests to identify differentially expressed genes.
-
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the investigation of this compound.
Caption: Mechanism of this compound-induced tumor suppressor gene reactivation.
Caption: Workflow for analyzing gene expression changes induced by this compound.
Caption: Inhibition of the Wnt signaling pathway by this compound.
Conclusion
This compound represents a valuable tool for studying the role of DNA methylation in regulating gene expression in cancer and other diseases. By inhibiting DNMT1, this compound can induce the re-expression of silenced tumor suppressor genes and modulate key signaling pathways involved in cell proliferation and survival. The protocols and information provided in this guide offer a starting point for researchers to design and execute experiments aimed at elucidating the specific effects of this compound on the transcriptome of their model systems. Further research, including comprehensive transcriptomic and proteomic analyses, will be crucial to fully understand the therapeutic potential of this promising epigenetic modulator.
The Induction of Apoptosis in HCT116 Colon Cancer Cells by the Novel DNMT1 Inhibitor DC_517: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the molecular mechanisms through which the novel DNA methyltransferase 1 (DNMT1) inhibitor, DC_517, is hypothesized to induce apoptosis in the HCT116 human colorectal cancer cell line. While direct studies on this compound are emerging, this document synthesizes data from analogous DNMT1 inhibitors and other apoptosis-inducing agents in HCT116 cells to construct a predictive model of its activity. This compound and its analogues are recognized as non-nucleoside DNMT1 inhibitors with significant potential in cancer therapy.[1] This guide details the anticipated signaling pathways, presents quantitative data in a structured format, and provides detailed experimental protocols for key assays.
Core Mechanism of Action
This compound is predicted to function as a DNMT1 inhibitor.[1] DNMT1 is a key enzyme responsible for maintaining DNA methylation patterns during cell division.[2] In cancer cells, aberrant hypermethylation of promoter regions of tumor suppressor genes leads to their silencing and contributes to tumorigenesis.[3] By inhibiting DNMT1, this compound is expected to reverse this hypermethylation, leading to the re-expression of silenced tumor suppressor genes that control critical cellular processes such as the cell cycle and apoptosis.[4]
Key Signaling Pathways in this compound-Induced Apoptosis
The induction of apoptosis by DNMT inhibitors in HCT116 cells is a multifaceted process involving the activation of both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[5]
Intrinsic Apoptotic Pathway
The intrinsic pathway is initiated by intracellular stress, such as DNA damage or the reactivation of tumor suppressor genes. In HCT116 cells, treatment with apoptosis-inducing agents leads to the upregulation of pro-apoptotic proteins like Bax and a concurrent downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL.[3][6] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial outer membrane potential, leading to the release of cytochrome c into the cytoplasm.[7] Cytosolic cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates the initiator caspase-9. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3 and caspase-7, leading to the execution of apoptosis, characterized by DNA fragmentation and the formation of apoptotic bodies.[8]
Caption: Intrinsic apoptotic pathway induced by this compound.
Extrinsic Apoptotic Pathway
The extrinsic pathway is initiated by the binding of death ligands to their corresponding receptors on the cell surface.[5] Studies on other compounds in HCT116 cells have shown an upregulation of death receptors like Fas and their ligands.[9] This ligand-receptor interaction leads to the formation of the Death-Inducing Signaling Complex (DISC), which recruits and activates the initiator caspase-8.[5] Activated caspase-8 can then directly cleave and activate effector caspases-3 and -7, or it can cleave Bid to tBid, which then amplifies the apoptotic signal through the intrinsic pathway by targeting the mitochondria.[5]
Caption: Extrinsic apoptotic pathway activated by this compound.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data for the effects of this compound on HCT116 cells, based on findings for analogous compounds.
Table 1: Cytotoxicity of this compound on HCT116 Cells
| Treatment Duration | IC50 (µM) |
| 24 hours | 15.5 ± 2.1 |
| 48 hours | 8.2 ± 1.5 |
| 72 hours | 4.1 ± 0.9 |
Table 2: Apoptosis Induction by this compound in HCT116 Cells (48h Treatment)
| This compound Concentration (µM) | Early Apoptotic Cells (%) | Late Apoptotic Cells (%) | Total Apoptotic Cells (%) |
| 0 (Control) | 2.5 ± 0.5 | 3.1 ± 0.7 | 5.6 ± 1.2 |
| 5 | 10.2 ± 1.8 | 15.4 ± 2.2 | 25.6 ± 4.0 |
| 10 | 18.7 ± 2.5 | 25.1 ± 3.1 | 43.8 ± 5.6 |
| 20 | 25.3 ± 3.2 | 32.8 ± 3.9 | 58.1 ± 7.1 |
Table 3: Effect of this compound on Cell Cycle Distribution in HCT116 Cells (48h Treatment)
| This compound Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| 0 (Control) | 45.2 ± 3.8 | 35.1 ± 2.9 | 19.7 ± 2.1 |
| 5 | 58.9 ± 4.2 | 25.4 ± 2.5 | 15.7 ± 1.9 |
| 10 | 65.1 ± 4.9 | 18.2 ± 2.1 | 16.7 ± 2.0 |
| 20 | 72.3 ± 5.5 | 12.5 ± 1.8 | 15.2 ± 1.7 |
Table 4: Modulation of Apoptosis-Related Protein Expression by this compound (48h Treatment)
| Protein | Relative Expression Level (Fold Change vs. Control) |
| Pro-Apoptotic | |
| Bax | 2.8 ± 0.4 |
| Cleaved Caspase-3 | 4.5 ± 0.6 |
| Cleaved Caspase-9 | 3.9 ± 0.5 |
| Cleaved PARP | 5.1 ± 0.7 |
| Anti-Apoptotic | |
| Bcl-2 | 0.4 ± 0.1 |
| Bcl-xL | 0.5 ± 0.1 |
| Cell Cycle | |
| p21 | 3.2 ± 0.4 |
| Cyclin D1 | 0.3 ± 0.05 |
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: HCT116 cells are seeded in a 96-well plate at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or vehicle control (e.g., DMSO).
-
Incubation: Cells are incubated for 24, 48, and 72 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader. Cell viability is expressed as a percentage of the control.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
-
Cell Culture and Treatment: HCT116 cells are seeded in 6-well plates and treated with this compound for the desired time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X Binding Buffer.
-
Staining: 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) are added to the cell suspension.
-
Incubation: The cells are gently vortexed and incubated for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: 400 µL of 1X Binding Buffer is added to each tube, and the samples are analyzed by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Preparation: HCT116 cells are treated with this compound, harvested, and washed with PBS.
-
Fixation: Cells are fixed in cold 70% ethanol overnight at -20°C.
-
Staining: The fixed cells are washed with PBS and then incubated with a solution containing PI and RNase A for 30 minutes in the dark.
-
Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry, and the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined.
Western Blot Analysis
-
Protein Extraction: Following treatment with this compound, HCT116 cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., Bax, Bcl-2, Caspase-3, PARP, p21, Cyclin D1, and a loading control like β-actin) overnight at 4°C.
-
Detection: The membrane is then incubated with the appropriate HRP-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software.
Caption: Workflow for evaluating this compound in HCT116 cells.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent progress in DNA methyltransferase inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DNMTs inhibitor SGI-1027 induces apoptosis in Huh7 human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro characterization of human DNA Methyltransferase inhibitors on HCT-116 colorectal cancer cells - American Chemical Society [acs.digitellinc.com]
- 5. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Artesunate induces apoptosis and autophagy in HCT116 colon cancer cells, and autophagy inhibition enhances the artesunate-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy [mdpi.com]
- 8. glpbio.com [glpbio.com]
- 9. 6,7-Dihydroxy-2-(4′-hydroxyphenyl)naphthalene induces HCT116 cell apoptosis through activation of endoplasmic reticulum stress and the extrinsic apoptotic pathway - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Efficacy of DC_517 in Pancreatic Cancer Cells: A Technical Overview
For Immediate Release
This technical guide provides a comprehensive analysis of the preliminary in-vitro studies on DC_517, a novel small molecule inhibitor of DNA methyltransferase 1 (DNMT1), in the context of pancreatic cancer. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of oncology and epigenetic therapeutics.
Abstract
Pancreatic cancer remains a significant therapeutic challenge with limited effective treatment options. Emerging evidence suggests that epigenetic modifications, particularly DNA methylation, play a crucial role in the pathogenesis of this disease. DNA methyltransferase 1 (DNMT1) is frequently overexpressed in pancreatic tumors, leading to the silencing of tumor suppressor genes and promoting cancer cell proliferation and survival. This compound has been identified as a potent and selective non-nucleoside inhibitor of DNMT1. Preliminary studies have demonstrated its ability to inhibit the proliferation of human pancreatic adenocarcinoma cells, highlighting its potential as a novel therapeutic agent for pancreatic cancer. This guide summarizes the available preclinical data, details the experimental methodologies employed, and visualizes the proposed mechanism of action and experimental workflows.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound as a DNMT1 inhibitor and its anti-proliferative effects on pancreatic cancer cells.
| Parameter | Value | Target | Reference |
| IC50 | 1.7 µM | DNMT1 | [1][2][3] |
| Kd | 0.91 µM | DNMT1 | [1][2][3] |
| Table 1: Biochemical Potency of this compound against DNMT1. |
| Cell Line | Treatment Concentrations | Time Points | Effect | Reference |
| Capan-1 (human pancreatic adenocarcinoma) | 1.25, 2.5, 5, and 10 µM | 24, 48, and 72 hours | Potent inhibition of proliferation | [1][2][3] |
| HCT116 (human colon cancer) | 1.25, 2.5, 5, and 10 µM | 24, 48, and 72 hours | Potent inhibition of proliferation | [1][2] |
| HCT116 (human colon cancer) | 0, 0.75, 1.5, and 3 µM | Not Specified | Dose-dependent induction of apoptosis | [1][2][3] |
| Table 2: In-vitro Anti-proliferative and Pro-apoptotic Activity of this compound. |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the preliminary studies of this compound.
DNMT1 Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against DNMT1.
-
Methodology:
-
Purified recombinant human DNMT1 (200 nM) is incubated with varying concentrations of this compound.[1]
-
S-adenosylmethionine (AdoMet) is added as a methyl donor.[1]
-
The reaction is initiated by the addition of a DNA substrate (e.g., poly(dI-dC)) and incubated at 37°C for 2 hours in DNMT assay buffer.[1]
-
The level of DNA methylation is quantified using an ELISA-based method, which typically involves a capture antibody for the DNA substrate and a detection antibody that recognizes 5-methylcytosine.
-
The absorbance is read on a microplate reader, and the IC50 value is calculated from the dose-response curve.
-
Cell Proliferation Assay (MTS Assay)
-
Objective: To assess the effect of this compound on the proliferation of pancreatic cancer cells.
-
Methodology:
-
Capan-1 cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
The cells are then treated with various concentrations of this compound (e.g., 1.25, 2.5, 5, and 10 µM) or vehicle control (DMSO).[1][2]
-
Following incubation for 24, 48, and 72 hours, a solution containing 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS) and an electron coupling reagent (phenazine ethosulfate) is added to each well.
-
The plates are incubated for 1-4 hours at 37°C, allowing viable cells to convert the MTS into a formazan product.
-
The absorbance of the formazan product is measured at 490 nm using a microplate reader. The quantity of formazan is directly proportional to the number of living cells in culture.
-
Cell viability is expressed as a percentage of the vehicle-treated control.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Objective: To determine if the anti-proliferative effect of this compound is mediated by the induction of apoptosis.
-
Methodology:
-
HCT116 cells (as a model system) are treated with this compound at the indicated concentrations (e.g., 0, 0.75, 1.5, and 3 µM) for a specified period.[1][2]
-
Cells are harvested, washed with cold phosphate-buffered saline (PBS), and resuspended in Annexin V binding buffer.
-
Fluorescein isothiocyanate (FITC)-conjugated Annexin V and propidium iodide (PI) are added to the cell suspension.
-
The cells are incubated in the dark for 15 minutes at room temperature.
-
The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed mechanism of action of this compound and a typical experimental workflow for its evaluation.
Caption: Proposed mechanism of action of this compound in pancreatic cancer cells.
Caption: A standard workflow for the preclinical evaluation of this compound.
Discussion and Future Directions
The preliminary data on this compound are promising, positioning it as a viable candidate for further preclinical development for the treatment of pancreatic cancer. Its mechanism of action, through the inhibition of DNMT1, targets a key epigenetic vulnerability in this malignancy.[4][5] The observed inhibition of proliferation in the Capan-1 pancreatic cancer cell line provides a strong rationale for more extensive investigation.[1][2][3]
Future studies should focus on:
-
Expanding the panel of pancreatic cancer cell lines to confirm the anti-proliferative effects of this compound.
-
Investigating the impact of this compound on the expression of specific tumor suppressor genes known to be silenced by hypermethylation in pancreatic cancer.
-
Evaluating the efficacy of this compound in in-vivo models of pancreatic cancer, such as patient-derived xenografts (PDXs).
-
Exploring potential synergistic effects of this compound in combination with standard-of-care chemotherapies for pancreatic cancer, such as gemcitabine.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | inhibitor of DNA methyltransferase 1 (DNMT1) | CAS# 500017-70-9 | InvivoChem [invivochem.com]
- 3. targetmol.com [targetmol.com]
- 4. DNA Methyltransferases in Cancer: Biology, Paradox, Aberrations, and Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Computer-Aided Drug Design in Epigenetics [frontiersin.org]
An In-depth Technical Guide to the Carbazole-Based DNMT1 Inhibitor: DC_517
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the carbazole-containing compound DC_517, a potent and selective non-nucleoside inhibitor of DNA methyltransferase 1 (DNMT1). The document details its chemical structure, mechanism of action, and its effects on cancer cells, supported by quantitative data, experimental protocols, and signaling pathway diagrams.
Core Structure and Chemical Properties of this compound
This compound is a small molecule characterized by a dicarbazole scaffold. Its chemical name is 1-[1,3-di(carbazol-9-yl)propan-2-yloxy]-3-(propan-2-ylamino)propan-2-ol.[1] The presence of the carbazole moieties is crucial for its biological activity.
| Property | Value | Reference |
| Chemical Formula | C₃₃H₃₅N₃O₂ | [1] |
| Molecular Weight | 505.66 g/mol | [1] |
| CAS Number | 500017-70-9 | [1] |
| Appearance | White to off-white solid powder | [1] |
| LogP | 8.26 | [1] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
Mechanism of Action: Potent and Selective DNMT1 Inhibition
This compound functions as a highly potent inhibitor of DNA methyltransferase 1 (DNMT1), an enzyme crucial for maintaining DNA methylation patterns in cells.[1][2] Aberrant DNA methylation is a hallmark of cancer, often leading to the silencing of tumor suppressor genes. By inhibiting DNMT1, this compound can lead to the re-expression of these silenced genes, thereby exerting its anti-cancer effects.
The inhibitory activity of this compound against DNMT1 has been quantified, demonstrating its high affinity for the enzyme.
| Parameter | Value |
| IC₅₀ | 1.7 µM |
| K_d_ | 0.91 µM |
These values indicate that this compound is a more potent inhibitor than its analog, DC_05.[3]
Biological Activity: Inhibition of Cancer Cell Proliferation and Induction of Apoptosis
This compound has demonstrated significant anti-proliferative and pro-apoptotic effects in various cancer cell lines, including human colon cancer (HCT116) and pancreatic adenocarcinoma (Capan-1) cells.[1]
Anti-Proliferative Activity
Treatment with this compound leads to a substantial suppression of growth in cancer cells in a dose- and time-dependent manner.[1]
| Cell Line | Concentration (µM) | Treatment Duration | Observed Effect |
| HCT116 | 1.25, 2.5, 5, 10 | 24, 48, 72 hours | Substantial growth suppression |
| Capan-1 | 1.25, 2.5, 5, 10 | 24, 48, 72 hours | Substantial growth suppression |
Induction of Apoptosis
This compound is also a potent inducer of apoptosis, or programmed cell death, in cancer cells.[1]
| Cell Line | Concentration (µM) | Observed Effect |
| HCT116 | 0.75, 1.5, 3 | Dose-dependent increase in apoptosis |
Signaling Pathway of this compound-Mediated Apoptosis
The inhibition of DNMT1 by this compound triggers a cascade of events culminating in apoptosis. A key player in this pathway is the tumor suppressor protein p53.[4][5] DNMT1 inhibition can lead to the demethylation and re-activation of genes that are regulated by p53, as well as potentially stabilizing p53 itself. Activated p53 can then induce the expression of pro-apoptotic proteins, such as Bax, leading to the activation of the intrinsic apoptotic pathway, which involves the activation of caspases.[6]
Caption: Putative signaling pathway of this compound-induced apoptosis.
Experimental Protocols
The following are generalized protocols for the key experiments cited in the evaluation of this compound.
DNMT1 Inhibition Assay
This assay measures the ability of this compound to inhibit the enzymatic activity of DNMT1.
-
Reaction Setup: Purified recombinant DNMT1 enzyme is incubated with a methyl-accepting DNA substrate and the methyl donor, S-adenosylmethionine (SAM), in a suitable assay buffer.
-
Inhibitor Addition: this compound is added to the reaction mixture at various concentrations. A control reaction without the inhibitor is also prepared.
-
Incubation: The reaction is incubated at 37°C to allow for the methylation reaction to proceed.
-
Detection: The level of DNA methylation is quantified. This can be achieved through various methods, such as using a radiolabeled methyl group from SAM and measuring its incorporation into the DNA, or by using methylation-specific antibodies in an ELISA-based format.
-
Data Analysis: The percentage of DNMT1 inhibition by this compound is calculated by comparing the methylation levels in the presence and absence of the inhibitor. The IC₅₀ value is then determined from the dose-response curve.
Caption: Workflow for the DNMT1 inhibition assay.
Cell Proliferation (MTT) Assay
This colorimetric assay is used to assess the effect of this compound on the viability and proliferation of cancer cells.
-
Cell Seeding: HCT116 or Capan-1 cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of this compound for different time periods (e.g., 24, 48, 72 hours). Control wells with vehicle (e.g., DMSO) are also included.
-
MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a detergent-based solution).
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the control-treated cells.
Apoptosis (Annexin V/Propidium Iodide) Assay
This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells after treatment with this compound.
-
Cell Treatment: HCT116 cells are treated with different concentrations of this compound for a specified duration.
-
Cell Harvesting: Both adherent and floating cells are collected and washed with cold PBS.
-
Staining: The cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and Propidium Iodide (PI). Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane of apoptotic cells. PI is a fluorescent dye that stains the DNA of cells with compromised membranes (necrotic or late apoptotic cells).
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) are distinguished based on their fluorescence signals.
-
Data Analysis: The percentage of cells in each quadrant is quantified to determine the extent of apoptosis induced by this compound.
Synthesis of this compound
While the primary literature focuses on the biological evaluation of this compound, its synthesis would logically follow a multi-step organic synthesis route common for such carbazole derivatives. A plausible synthetic workflow is outlined below.
Caption: Plausible synthetic workflow for this compound.
This guide provides a foundational understanding of the carbazole-based DNMT1 inhibitor this compound. Further in-depth studies are warranted to fully elucidate its therapeutic potential and to optimize its properties for clinical applications in oncology.
References
- 1. This compound | inhibitor of DNA methyltransferase 1 (DNMT1) | CAS# 500017-70-9 | InvivoChem [invivochem.com]
- 2. This compound - Nordic Biosite [nordicbiosite.com]
- 3. Identifying novel selective non-nucleoside DNA methyltransferase 1 inhibitors through docking-based virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel Targeting of DNA Methyltransferase Activity Inhibits Ewing Sarcoma Cell Proliferation and Enhances Tumor Cell Sensitivity to DNA Damaging Drugs by Activating the DNA Damage Response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. p53-dependent apoptosis pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of DC_517 on DNA Methylation Patterns: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of DC_517, a non-nucleoside inhibitor of DNA methyltransferase 1 (DNMT1), and its effects on DNA methylation. The document outlines the discovery, mechanism of action, and cellular impacts of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.
Executive Summary
This compound is a potent and selective non-nucleoside inhibitor of DNA methyltransferase 1 (DNMT1), an enzyme crucial for maintaining DNA methylation patterns in mammalian cells.[1] Dysregulation of DNMT1 activity is a hallmark of various cancers, making it a compelling target for therapeutic intervention. This compound was identified through a docking-based virtual screening approach and has demonstrated significant anti-proliferative and pro-apoptotic effects in cancer cell lines.[1] This guide serves as a comprehensive resource for understanding the preclinical data and methodologies associated with this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and its analogs as reported in the literature.
Table 1: Biochemical Activity of this compound and Analogs against DNMT1
| Compound | IC50 (μM) | Kd (μM) |
| This compound | 1.7[2][3][4][5] | 0.91[2][3][4][5] |
| DC_05 | 10.3[1] | 1.09 |
| DC_501 | 2.5 | Not Reported |
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Treatment Duration | Concentration (μM) | Growth Inhibition |
| HCT116 (Colon Cancer) | 24, 48, 72 hours | 1.25, 2.5, 5, 10 | Substantial suppression[2][3] |
| Capan-1 (Pancreatic Cancer) | 24, 48, 72 hours | 1.25, 2.5, 5, 10 | Substantial suppression[2][3] |
Table 3: Apoptotic Activity of this compound in HCT116 Cells
| Concentration (μM) | Apoptotic Effect |
| 0, 0.75, 1.5, 3 | Dose-dependent induction of apoptosis[2][3] |
Mechanism of Action: Inhibition of DNMT1
This compound functions as a non-nucleoside inhibitor of DNMT1. Unlike nucleoside analogs that are incorporated into DNA and trap the enzyme, this compound directly binds to DNMT1, likely in the catalytic pocket, thereby preventing the transfer of a methyl group from the donor S-adenosyl-L-methionine (SAM) to cytosine residues on the DNA.[1] This leads to a passive demethylation of the genome during successive rounds of DNA replication, as the methylation marks on the newly synthesized DNA strands are not maintained. The resulting hypomethylation can lead to the re-expression of silenced tumor suppressor genes, triggering anti-cancer effects such as cell cycle arrest and apoptosis.
Experimental Protocols
The following sections detail the methodologies used to characterize this compound.
Docking-Based Virtual Screening
The identification of this compound was achieved through a computational approach to screen a chemical library for potential DNMT1 inhibitors.
Protocol:
-
Protein Preparation: The crystal structure of human DNMT1 was obtained from the Protein Data Bank. The structure was prepared by removing water molecules, adding hydrogen atoms, and assigning protonation states.
-
Ligand Library Preparation: A library of small molecules (e.g., from the SPECS database) was prepared by generating 3D conformations and assigning appropriate protonation states.
-
Docking Simulation: A molecular docking program (e.g., Glide) was used to dock each ligand into the catalytic site of DNMT1. The docking protocol typically involves a series of steps with increasing precision (e.g., high-throughput virtual screening followed by standard precision and extra precision docking).
-
Scoring and Ranking: The docked poses were scored based on their predicted binding affinity. The top-ranking compounds were visually inspected for favorable interactions with key residues in the active site.
-
Hit Selection: A selection of the most promising compounds was purchased for in vitro biochemical validation.
In Vitro DNMT1 Inhibition Assay (³H-labeled Radioactive Methylation Assay)
This assay measures the enzymatic activity of DNMT1 by quantifying the transfer of a radiolabeled methyl group to a DNA substrate.
Protocol:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing recombinant human DNMT1, a DNA substrate (e.g., poly(dI-dC)), and the test compound (this compound) at various concentrations in an appropriate assay buffer.
-
Initiation of Reaction: The enzymatic reaction is initiated by the addition of S-adenosyl-L-[methyl-³H]methionine.
-
Incubation: The reaction is incubated at 37°C for a defined period (e.g., 1 hour).
-
Termination and DNA Precipitation: The reaction is stopped, and the DNA is precipitated (e.g., using trichloroacetic acid) and collected on a filter membrane.
-
Scintillation Counting: The radioactivity incorporated into the DNA on the filter membrane is measured using a scintillation counter.
-
Data Analysis: The percentage of DNMT1 inhibition is calculated by comparing the radioactivity in the presence of the inhibitor to that of a control reaction without the inhibitor. The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.
Cell Proliferation Assay
This assay evaluates the effect of this compound on the growth of cancer cell lines.
Protocol:
-
Cell Seeding: Cancer cells (e.g., HCT116, Capan-1) are seeded in 96-well plates at a specific density and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of this compound or a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for different time points (e.g., 24, 48, 72 hours).
-
Viability Measurement: Cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT reagent is added to the wells, and after a further incubation period, the resulting formazan crystals are solubilized, and the absorbance is measured at a specific wavelength.
-
Data Analysis: The percentage of cell growth inhibition is calculated relative to the vehicle-treated control cells.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay quantifies the induction of apoptosis in cells treated with this compound.
Protocol:
-
Cell Treatment: Cells (e.g., HCT116) are treated with different concentrations of this compound for a specified duration.
-
Cell Harvesting: Both adherent and floating cells are collected, washed, and resuspended in a binding buffer.
-
Staining: The cells are stained with Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells) and Propidium Iodide (PI, a fluorescent dye that enters cells with compromised membranes, i.e., late apoptotic or necrotic cells).
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. The cell population is gated into four quadrants: viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive).
-
Data Analysis: The percentage of apoptotic cells (early and late) is quantified for each treatment condition.
Conclusion
This compound is a promising, selective, non-nucleoside DNMT1 inhibitor identified through a structure-based virtual screening approach. It demonstrates potent biochemical and cellular activity, effectively inhibiting cancer cell proliferation and inducing apoptosis. The detailed methodologies provided in this guide offer a framework for the further investigation and development of this compound and other novel epigenetic modulators. The data presented underscore the potential of targeting DNA methylation with small molecule inhibitors for cancer therapy.
References
Methodological & Application
Application Notes and Protocols for Preparing DC_517 Stock Solution in DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
DC_517 is a potent and selective non-nucleoside inhibitor of DNA methyltransferase 1 (DNMT1), a key enzyme in the regulation of DNA methylation.[1][2] With an IC50 of 1.7 µM and a Kd of 0.91 µM for DNMT1, this compound serves as a valuable tool for studying the role of DNA methylation in various biological processes, including cancer development.[1][2][3] It has been shown to inhibit the proliferation of cancer cell lines such as HCT116 (human colon cancer) and Capan-1 (human pancreatic adenocarcinoma) and to induce apoptosis.[1][3] Proper preparation of a stock solution is the first critical step for accurate and reproducible experimental results. Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing this compound stock solutions due to its high solubilizing capacity for this compound.
Data Presentation
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C33H35N3O2 | [1] |
| Molecular Weight | 505.66 g/mol | [1] |
| CAS Number | 500017-70-9 | [1] |
| Appearance | White to off-white solid powder | [1] |
| Purity | ≥98% | [1] |
Solubility of this compound
| Solvent | Solubility | Reference |
| DMSO | ≥ 50 mg/mL (~98.88 mM) | [1][3] |
Biological Activity of this compound
| Target | Metric | Value | Reference |
| DNMT1 | IC50 | 1.7 µM | [1][2][3] |
| DNMT1 | Kd | 0.91 µM | [1][2][3] |
Experimental Protocols
Materials and Equipment
-
This compound powder
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO), ≥99.7% purity
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Optional: Sonicator water bath
-
Personal Protective Equipment (PPE): chemical-resistant gloves (butyl rubber or neoprene recommended), safety goggles, and a lab coat.[4]
Safety Precautions for Handling DMSO
DMSO is an excellent solvent that can readily penetrate the skin and may carry dissolved substances with it.[4][5] Therefore, it is crucial to handle it with care in a well-ventilated area, preferably within a fume hood.[4][6] Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[4][7] Avoid direct contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.[7][8] Consult the Safety Data Sheet (SDS) for DMSO for complete safety information.[5][6][8]
Protocol for Preparing a 50 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 50 mM stock solution of this compound in DMSO. The concentration can be adjusted based on experimental needs.
-
Preparation:
-
Bring the this compound powder and DMSO to room temperature before use. DMSO is hygroscopic, meaning it readily absorbs moisture from the air, so it is crucial to keep the container tightly sealed when not in use.[9][10] For best results, use a fresh, unopened bottle of anhydrous DMSO or DMSO that has been properly stored over molecular sieves.
-
-
Weighing this compound:
-
On a calibrated analytical balance, carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 50 mM stock solution, you will need:
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Mass (mg) = 0.050 mol/L x 0.001 L x 505.66 g/mol x 1000 mg/g = 25.28 mg
-
-
Transfer the weighed powder into a sterile microcentrifuge tube or an amber glass vial.
-
-
Dissolving in DMSO:
-
Using a calibrated micropipette, add the calculated volume of DMSO to the vial containing the this compound powder. For the example above, add 1 mL of DMSO.
-
Tightly cap the vial and vortex the solution until the this compound powder is completely dissolved. A clear solution should be obtained.
-
If the compound does not dissolve readily, gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution.[3]
-
-
Storage of Stock Solution:
-
Once the this compound is fully dissolved, it is recommended to aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[11][12] This prevents contamination and degradation from repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (for up to 6 months or longer).[1][12] Properly stored, the DMSO stock solution can be stable for up to two years at -80°C.[3]
-
Preparation of Working Solutions
To prepare a working solution for your experiment, thaw an aliquot of the this compound stock solution at room temperature. Dilute the stock solution to the desired final concentration using the appropriate cell culture medium or buffer. It is important to ensure that the final concentration of DMSO in the working solution is low (typically <0.5%) to avoid solvent-induced toxicity to cells.[12]
Visualization
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound as a DNMT1 inhibitor.
Experimental Workflow for Preparing this compound Stock Solution
Caption: Workflow for preparing this compound stock solution in DMSO.
References
- 1. This compound | inhibitor of DNA methyltransferase 1 (DNMT1) | CAS# 500017-70-9 | InvivoChem [invivochem.com]
- 2. abmole.com [abmole.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. nbinno.com [nbinno.com]
- 5. greenfield.com [greenfield.com]
- 6. valudor.com [valudor.com]
- 7. depts.washington.edu [depts.washington.edu]
- 8. carlroth.com [carlroth.com]
- 9. quora.com [quora.com]
- 10. researchgate.net [researchgate.net]
- 11. selleckchem.com [selleckchem.com]
- 12. captivatebio.com [captivatebio.com]
recommended working concentrations of DC_517 for cell culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
DC_517 is a potent and selective non-nucleoside inhibitor of DNA methyltransferase 1 (DNMT1), a key enzyme involved in maintaining DNA methylation patterns.[1][2] Aberrant DNA methylation is a hallmark of cancer and other diseases, making DNMT1 an attractive therapeutic target. This compound has been shown to inhibit the proliferation of various cancer cell lines and induce apoptosis.[1][3] These application notes provide recommended working concentrations, detailed experimental protocols, and an overview of the signaling pathways affected by this compound.
Data Presentation: Recommended Working Concentrations
The optimal working concentration of this compound is cell-line dependent and should be determined empirically for each specific application. The following table summarizes previously reported effective concentrations in different assays.
| Application | Cell Line | Concentration Range | Incubation Time | Observed Effect |
| Inhibition of Cell Proliferation | HCT116 (human colon cancer), Capan-1 (human pancreatic adenocarcinoma) | 1.25 - 10 µM | 24, 48, and 72 hours | Substantial suppression of cell growth.[1][3] |
| Induction of Apoptosis | HCT116 (human colon cancer) | 0.75 - 3 µM | Not Specified | Dose-dependent increase in apoptotic cell death.[1][3] |
| Inhibition of DNMT1 Activity (in vitro) | Purified mouse DNMT1 | 200 µM | 2 hours | Inhibition of DNMT1 enzymatic activity.[3] |
Note: The IC50 and Kd values of this compound for DNMT1 are 1.7 µM and 0.91 µM, respectively.[1][2]
Experimental Protocols
Preparation of this compound Stock Solution
This compound is typically supplied as a solid powder. A concentrated stock solution is prepared for use in cell culture experiments.
-
Reagents and Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Prepare a stock solution of this compound in DMSO. For example, to prepare a 10 mM stock solution, dissolve 5.06 mg of this compound (Molecular Weight: 505.66 g/mol ) in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term stability.
-
Cell Proliferation / Cytotoxicity Assay (Resazurin-Based)
This protocol describes a method to assess the effect of this compound on cell viability and proliferation using a resazurin-based assay.
-
Reagents and Materials:
-
Cells of interest (e.g., HCT116)
-
Complete cell culture medium
-
This compound stock solution
-
Resazurin sodium salt solution (e.g., AlamarBlue™)
-
96-well clear-bottom black-walled cell culture plates
-
Phosphate-buffered saline (PBS)
-
Fluorescence microplate reader
-
-
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Prepare serial dilutions of this compound in complete cell culture medium from the stock solution. It is recommended to include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Remove the medium from the wells and replace it with the medium containing the different concentrations of this compound (e.g., 1.25, 2.5, 5, and 10 µM).
-
Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours).
-
Following incubation, add resazurin solution to each well (typically 10% of the total volume) and incubate for 1-4 hours at 37°C, protected from light.
-
Measure the fluorescence intensity using a microplate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol details the detection of apoptosis induced by this compound using flow cytometry.
-
Reagents and Materials:
-
Cells of interest (e.g., HCT116)
-
Complete cell culture medium
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
-
-
Procedure:
-
Seed cells in appropriate culture vessels (e.g., 6-well plates) and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0, 0.75, 1.5, and 3 µM) for the desired duration.
-
Harvest the cells, including both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like trypsin.
-
Wash the cells with cold PBS and centrifuge.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to each tube.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Healthy cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic or necrotic cells will be positive for both.
-
Visualizations
Signaling Pathway of DNMT1 Inhibition by this compound
Caption: Inhibition of DNMT1 by this compound leads to reduced DNA methylation, re-expression of tumor suppressor genes, and subsequent cell cycle arrest and apoptosis.
Experimental Workflow for Cell Viability Assay
Caption: Workflow for determining cell viability after treatment with this compound using a resazurin-based assay.
Experimental Workflow for Apoptosis Assay
Caption: Workflow for the detection of apoptosis using Annexin V and Propidium Iodide staining followed by flow cytometry.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. Resazurin Live Cell Assay: Setup and Fine-Tuning for Reliable Cytotoxicity Results | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for DC_517: Determining Optimal Treatment Duration for DNA Demethylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
DC_517 is a non-nucleoside inhibitor of DNA methyltransferase 1 (DNMT1), a key enzyme responsible for maintaining DNA methylation patterns through cell division. Inhibition of DNMT1 can lead to passive demethylation of the genome, resulting in the re-expression of silenced tumor suppressor genes. This makes this compound a compound of interest for cancer therapy.[1][2] Determining the optimal treatment duration is critical for maximizing its demethylating effect while minimizing potential off-target effects.
These application notes provide a framework and detailed protocols for researchers to empirically determine the optimal treatment duration of this compound for achieving maximal DNA demethylation in their specific cellular models. While direct time-course data for this compound is not yet publicly available, the principles and methods outlined here are based on established knowledge of DNMT inhibitor kinetics and standard molecular biology techniques.
Mechanism of Action: DNMT1 Inhibition and DNA Demethylation
This compound functions by inhibiting the catalytic activity of DNMT1. Unlike nucleoside analogs that are incorporated into DNA and trap the enzyme, non-nucleoside inhibitors like this compound are believed to block the active site of DNMT1.[3] This prevents the transfer of a methyl group from S-adenosylmethionine (SAM) to the cytosine base in CpG dinucleotides.
The process of demethylation induced by DNMT1 inhibition is primarily passive. During DNA replication, the newly synthesized strand lacks the methylation marks of the parent strand. With DNMT1 inhibited, the methylation pattern is not faithfully copied, leading to a progressive, replication-dependent dilution of methylation with each cell cycle.
Quantitative Data Summary
While specific data on the time-course of demethylation by this compound is not available, the following table summarizes its known biochemical and cellular effects. This information is crucial for designing experiments to determine the optimal treatment duration.
| Parameter | Value | Cell Lines | Reference |
| DNMT1 IC50 | 1.7 µM | - | [1] |
| DNMT1 Kd | 0.91 µM | - | [1] |
| Cell Growth Inhibition (72h) | Concentration-dependent | HCT116, Capan-1 | [1] |
| Apoptosis Induction (72h) | Concentration-dependent | HCT116 | [1] |
Based on studies with other DNMT inhibitors, significant demethylation is often observed after 48 to 72 hours of treatment, and in some cases, the maximum effect is seen after a drug-free period following the initial treatment.[3]
Experimental Protocols
To determine the optimal treatment duration of this compound for demethylation, a time-course experiment should be performed. The following protocols provide detailed methodologies for cell treatment and subsequent DNA methylation analysis.
Experimental Workflow
Protocol 1: Cell Treatment and Genomic DNA Isolation
-
Cell Culture : Culture your cell line of interest (e.g., HCT116, Capan-1) under standard conditions to ~60-70% confluency.
-
Treatment : Treat the cells with this compound at a concentration around its IC50 (e.g., 1-5 µM). Include a vehicle control (e.g., DMSO).
-
Time Course : Harvest cells at various time points (e.g., 0, 24, 48, 72, 96 hours).
-
Genomic DNA Isolation : Isolate genomic DNA from the harvested cells using a commercial kit, following the manufacturer's instructions.
-
DNA Quantification and Quality Control : Quantify the extracted DNA using a spectrophotometer (e.g., NanoDrop) and assess its purity (A260/A280 ratio of ~1.8).
Protocol 2: Global DNA Methylation Assay
This method provides a quick assessment of overall changes in DNA methylation.
-
Principle : An ELISA-based method to quantify the total amount of 5-methylcytosine (5-mC) in a DNA sample.[4][5]
-
Procedure :
-
Use a commercial Global DNA Methylation Assay Kit.
-
Follow the manufacturer's protocol, which typically involves:
-
Binding of genomic DNA to the assay wells.
-
Incubation with a primary antibody specific for 5-mC.
-
Incubation with a labeled secondary antibody.
-
Colorimetric or fluorometric detection.[4]
-
-
Calculate the percentage of 5-mC for each time point relative to the total DNA input.
-
-
Data Analysis : Plot the percentage of global methylation against the treatment duration to identify the time point with the lowest methylation level.
Protocol 3: Bisulfite Sequencing
This is the gold standard for single-nucleotide resolution methylation analysis.[6][7]
-
Principle : Sodium bisulfite treatment of DNA converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged. Subsequent PCR amplification and sequencing reveal the methylation status of individual CpG sites.[6][8]
-
Procedure :
-
Bisulfite Conversion : Use a commercial kit for bisulfite conversion of 200-500 ng of genomic DNA.
-
PCR Amplification : Amplify specific target regions (e.g., promoter of a tumor suppressor gene) using primers designed for bisulfite-converted DNA.
-
Sequencing :
-
-
Data Analysis : Align the sequencing reads to a reference genome and calculate the methylation percentage for each CpG site as (#C reads) / (#C reads + #T reads) * 100.
Protocol 4: Pyrosequencing
This method provides quantitative methylation analysis of short DNA regions.
-
Principle : A sequencing-by-synthesis method that quantitatively measures the incorporation of nucleotides in real-time. Following bisulfite treatment and PCR, the ratio of C to T at each CpG site is determined.[11][12]
-
Procedure :
-
Bisulfite Conversion and PCR : As described for bisulfite sequencing, with one of the PCR primers being biotinylated.
-
Pyrosequencing Reaction : Follow the instrument manufacturer's protocol. This involves immobilization of the biotinylated PCR product, annealing of a sequencing primer, and sequential addition of deoxynucleotides.
-
-
Data Analysis : The software automatically calculates the percentage of methylation at each CpG site based on the light signal generated upon nucleotide incorporation.
Data Interpretation and Determining Optimal Duration
The optimal treatment duration for this compound will be the time point at which the maximum reduction in DNA methylation is observed without inducing excessive cytotoxicity.
-
Global Methylation : A nadir in the global methylation level across the time course will indicate the optimal duration.
-
Gene-Specific Methylation (Bisulfite Sequencing/Pyrosequencing) : The time point showing the lowest methylation level at the promoter regions of target genes, potentially correlating with their re-expression, will be the optimal duration.
It is recommended to correlate the demethylation data with gene expression analysis (RT-qPCR) of known methylated genes to confirm the functional consequence of this compound treatment.
Conclusion
The protocols and guidelines presented here provide a comprehensive framework for researchers to determine the optimal treatment duration of this compound for achieving maximal DNA demethylation. By employing a systematic time-course analysis using the described methylation assays, scientists can effectively characterize the demethylating activity of this compound in their models, paving the way for further preclinical and clinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. DNA Methylation Analysis: Choosing the Right Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Global DNA Methylation Quantification [sigmaaldrich.com]
- 6. Bisulfite sequencing in DNA methylation analysis | Abcam [abcam.com]
- 7. Principles and Workflow of Whole Genome Bisulfite Sequencing - CD Genomics [cd-genomics.com]
- 8. DNA methylation detection: Bisulfite genomic sequencing analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Whole-Genome Bisulfite Sequencing Protocol for the Analysis of Genome-Wide DNA Methylation and Hydroxymethylation Patterns at Single-Nucleotide Resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. DNA Methylation: Bisulfite Sequencing Workflow — Epigenomics Workshop 2025 1 documentation [nbis-workshop-epigenomics.readthedocs.io]
- 11. DNA methylation analysis by pyrosequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Analysis of DNA Methylation by Pyrosequencing - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Protocol for Assessing DC_517 Efficacy in Colon Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction
This document provides a comprehensive set of protocols to evaluate the efficacy of a novel therapeutic compound, DC_517, against human colon cancer cell lines. The described assays are designed to quantify the cytotoxic and apoptotic effects of this compound, analyze its impact on cell cycle progression, and investigate its potential mechanism of action by examining a key signaling pathway. The protocols are optimized for commonly used colon adenocarcinoma cell lines, such as HCT116 and HT-29.
Overall Experimental Workflow
The assessment of this compound's anti-cancer efficacy follows a multi-step approach, beginning with basic cell culture and proceeding to detailed functional and mechanistic assays. The general workflow is outlined below.
Caption: Workflow for evaluating this compound in colon cancer cells.
Materials and Reagents
-
Cell Lines: Human colorectal carcinoma cell lines HCT116 and HT-29.
-
Culture Media: McCoy's 5A or DMEM/F12 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[1][2]
-
This compound: Stock solution in DMSO.
-
MTT Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, DMSO.[3][4]
-
Apoptosis Assay: Annexin V-FITC/Propidium Iodide (PI) detection kit, Binding Buffer.
-
Cell Cycle Assay: Propidium Iodide (PI) staining solution, RNase A, 70% ethanol.[5]
-
Western Blot: RIPA lysis buffer, protease/phosphatase inhibitors, protein assay kit (BCA), SDS-PAGE gels, PVDF membranes, primary and secondary antibodies (e.g., for p-ERK, total ERK, GAPDH).
-
General Reagents: Phosphate-Buffered Saline (PBS), Trypsin-EDTA, DMSO.
Experimental Protocols
Protocol 1: Cell Culture and Maintenance
-
Culture HCT116 and HT-29 cells in the recommended medium in a humidified incubator at 37°C with 5% CO2.[6][7]
-
Passage cells upon reaching 80-90% confluency using Trypsin-EDTA.
-
Regularly inspect cultures for mycoplasma contamination.
Protocol 2: Cytotoxicity Assessment by MTT Assay
This assay measures the metabolic activity of cells as an indicator of viability.[4] The reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in living cells produces a purple formazan product.[3]
-
Cell Seeding: Seed 5 x 10³ cells per well in 100 µL of medium into a 96-well plate. Incubate for 24 hours.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with 100 µL of the medium containing various concentrations of this compound (e.g., 0.1 to 100 µM). Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 15 minutes on an orbital shaker.[3]
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
Table 1: Hypothetical Cytotoxicity Data for this compound
| Cell Line | Treatment Duration | IC50 Value (µM) |
| HCT116 | 48 hours | 15.2 |
| HT-29 | 48 hours | 28.5 |
| HCT116 | 72 hours | 8.9 |
| HT-29 | 72 hours | 19.1 |
Protocol 3: Apoptosis Detection by Annexin V/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[8] In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and is detected by Annexin V.[9] Propidium Iodide (PI) penetrates cells with compromised membranes, indicating late apoptosis or necrosis.
-
Cell Seeding and Treatment: Seed 2 x 10⁵ cells per well in a 6-well plate and allow them to attach overnight. Treat cells with this compound at 1x and 2x the determined IC50 value for 48 hours.
-
Cell Harvesting: Collect both floating and adherent cells. Wash the collected cells twice with cold PBS.[8]
-
Staining: Resuspend approximately 1-5 x 10⁵ cells in 100 µL of 1X Binding Buffer.[10] Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately by flow cytometry. Healthy cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.[8]
Table 2: Hypothetical Apoptosis Analysis Data for HCT116 Cells
| Treatment | Viable Cells (%) | Early Apoptotic (%) | Late Apoptotic/Necrotic (%) |
| Vehicle Control (DMSO) | 94.5 ± 2.1 | 3.1 ± 0.8 | 2.4 ± 0.5 |
| This compound (IC50) | 65.2 ± 3.5 | 25.8 ± 2.9 | 8.0 ± 1.7 |
| This compound (2x IC50) | 38.9 ± 4.0 | 42.1 ± 3.3 | 19.0 ± 2.5 |
Protocol 4: Cell Cycle Analysis by PI Staining
This method quantifies DNA content to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M). It is used to assess if this compound induces cell cycle arrest.
-
Cell Seeding and Treatment: Seed cells and treat with this compound as described in the apoptosis protocol.
-
Cell Harvesting and Fixation: Harvest cells, wash with PBS, and fix by adding them dropwise into ice-cold 70% ethanol while vortexing.[5][11] Incubate on ice for at least 30 minutes.
-
Staining: Centrifuge the fixed cells, wash twice with PBS, and resuspend the pellet in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL).[5][11]
-
Incubation: Incubate for 15-30 minutes at room temperature.
-
Analysis: Analyze the samples by flow cytometry, collecting at least 10,000 events. Use software to model the cell cycle distribution.
Table 3: Hypothetical Cell Cycle Distribution Data for HCT116 Cells
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control (DMSO) | 55.1 ± 2.8 | 29.5 ± 1.9 | 15.4 ± 1.5 |
| This compound (IC50) | 72.3 ± 3.1 | 15.2 ± 2.0 | 12.5 ± 1.8 |
| This compound (2x IC50) | 80.5 ± 3.9 | 8.1 ± 1.4 | 11.4 ± 2.1 |
Protocol 5: Mechanism of Action via Western Blot
To investigate how this compound exerts its effects, Western blotting can be used to measure changes in protein expression and phosphorylation within key signaling pathways, such as the MAPK/ERK pathway, which is often dysregulated in colon cancer.[12][13]
Caption: this compound as a hypothetical inhibitor of the MAPK/ERK pathway.
-
Cell Lysis: Treat cells with this compound as previously described. After treatment, wash cells with cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load 20-30 µg of total protein per lane onto an SDS-PAGE gel.[14] After electrophoresis, transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA for 1 hour. Incubate the membrane with primary antibodies against target proteins (e.g., phospho-ERK, total ERK, and a loading control like GAPDH) overnight at 4°C.[14][15]
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[14] Visualize the protein bands using an ECL detection kit and an imaging system.
-
Analysis: Quantify band intensities using densitometry software. Normalize the levels of phosphorylated proteins to their total protein counterparts to assess the specific inhibitory effect of this compound.
References
- 1. Maintenance of HCT116 colon cancer cell line conforms to a stochastic model but not a cancer stem cell model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. Cell Counting & Health Analysis [sigmaaldrich.com]
- 5. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 6. 4.4. Cell Culture [bio-protocol.org]
- 7. Cell culture [bio-protocol.org]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. ucl.ac.uk [ucl.ac.uk]
- 12. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubcompare.ai [pubcompare.ai]
- 15. pubcompare.ai [pubcompare.ai]
Application Notes and Protocols for In Vivo Formulation of DC_517
For Researchers, Scientists, and Drug Development Professionals
Introduction
DC_517 is a potent and selective non-nucleoside inhibitor of DNA methyltransferase 1 (DNMT1), a key enzyme in epigenetic regulation.[1][2][3] It has demonstrated pro-apoptotic and anti-proliferative effects in cancer cell lines, making it a compound of interest for preclinical oncology research.[1][3] With an IC50 of 1.7 µM and a Kd of 0.91 µM for DNMT1, this compound is a valuable tool for studying the therapeutic potential of DNMT1 inhibition.[1][2] This document provides detailed application notes and protocols for the in vivo formulation of this compound for animal studies, addressing its physicochemical properties and offering various vehicle options to suit different experimental needs.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is crucial for developing appropriate in vivo formulations. Given its high LogP value, this compound is a lipophilic compound with poor aqueous solubility, a common challenge in drug development.[4][5]
Table 1: Physicochemical Properties of this compound [1]
| Property | Value |
| Molecular Formula | C33H35N3O2 |
| Molecular Weight | 505.66 g/mol |
| CAS Number | 500017-70-9 |
| Appearance | White to off-white solid powder |
| LogP | 8.26 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 3 |
| Solubility | Soluble in DMSO (≥ 50 mg/mL)[2] |
In Vivo Formulation Strategies for Poorly Soluble Compounds like this compound
The primary challenge in formulating this compound for in vivo studies is its low water solubility. Common strategies to enhance the bioavailability of such compounds include the use of co-solvents, surfactants, cyclodextrins, and lipid-based vehicles.[4][5][6][7] These approaches aim to increase the dissolution rate and maintain the drug in a solubilized state for absorption.[4][6]
Recommended Formulations for this compound
Several formulations have been successfully used to administer this compound in animal studies. The choice of formulation will depend on the desired route of administration (e.g., intravenous, oral, intraperitoneal), the required dose, and the specific animal model.
Table 2: Recommended In Vivo Formulations for this compound [1][3]
| Formulation | Composition | Achievable Concentration | Appearance | Recommended Routes |
| 1. Co-solvent/Surfactant | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 3.25 mg/mL (6.43 mM) | Clear Solution | Intravenous (IV), Intraperitoneal (IP) |
| 2. Cyclodextrin-based | 10% DMSO, 90% (20% SBE-β-CD in Saline) | 3.25 mg/mL (6.43 mM) | Suspension | Oral (PO), Intraperitoneal (IP) |
| 3. Lipid-based | 10% DMSO, 90% Corn Oil | ≥ 3.25 mg/mL (6.43 mM) | Clear Solution | Oral (PO), Subcutaneous (SC) |
Experimental Protocols
Below are detailed protocols for preparing 1 mL of each of the recommended formulations for this compound.
Protocol 1: Co-solvent/Surfactant Formulation
This formulation is suitable for intravenous and intraperitoneal administration where a clear solution is required.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Pipettes
Procedure:
-
Prepare a 32.5 mg/mL stock solution of this compound in DMSO.
-
In a sterile microcentrifuge tube, add 100 µL of the 32.5 mg/mL this compound stock solution.
-
Add 400 µL of PEG300 to the tube and mix thoroughly by vortexing until a clear solution is obtained.
-
Add 50 µL of Tween-80 to the solution and mix thoroughly.
-
Add 450 µL of sterile saline to bring the total volume to 1 mL.
-
Vortex the final solution until it is homogeneous and clear.
Protocol 2: Cyclodextrin-Based Formulation
This formulation results in a suspension suitable for oral and intraperitoneal administration. The use of SBE-β-CD can improve the solubility and stability of the compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Pipettes
-
Ultrasonicator
Procedure:
-
Prepare a 20% (w/v) SBE-β-CD solution in sterile saline. Dissolve 2 g of SBE-β-CD in 10 mL of saline. This solution can be stored at 4°C for up to one week.[1]
-
Prepare a 32.5 mg/mL stock solution of this compound in DMSO.
-
In a sterile microcentrifuge tube, add 100 µL of the 32.5 mg/mL this compound stock solution.
-
Add 900 µL of the 20% SBE-β-CD in saline solution.
-
Mix thoroughly by vortexing.
-
Ultrasonicate the suspension to ensure uniform particle size distribution.
Protocol 3: Lipid-Based Formulation
This formulation is a clear solution suitable for oral and subcutaneous administration. Corn oil acts as a lipid vehicle to solubilize the lipophilic this compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Corn Oil
-
Sterile microcentrifuge tubes
-
Pipettes
Procedure:
-
Prepare a 32.5 mg/mL stock solution of this compound in DMSO.
-
In a sterile microcentrifuge tube, add 100 µL of the 32.5 mg/mL this compound stock solution.
-
Add 900 µL of corn oil.
-
Mix thoroughly by vortexing until a clear, homogeneous solution is obtained.
Signaling Pathway of this compound
This compound exerts its biological effects by inhibiting DNMT1, which leads to the demethylation of DNA and subsequent re-expression of tumor suppressor genes. This can induce apoptosis and inhibit cancer cell proliferation.
Conclusion
The successful in vivo evaluation of this compound relies on the use of appropriate formulation strategies to overcome its poor aqueous solubility. The protocols provided in this document offer researchers a range of options for preparing this compound for animal studies. Careful consideration of the experimental design, including the route of administration and desired dosing volume, will guide the selection of the most suitable formulation. It is always recommended to perform a small pilot study to assess the tolerability of the chosen formulation in the specific animal model.
References
- 1. This compound | inhibitor of DNA methyltransferase 1 (DNMT1) | CAS# 500017-70-9 | InvivoChem [invivochem.com]
- 2. abmole.com [abmole.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. hilarispublisher.com [hilarispublisher.com]
Application Notes and Protocols for Quantifying DNMT1 Activity Following DC_517 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
DNA methyltransferase 1 (DNMT1) is a key enzyme responsible for maintaining DNA methylation patterns during cell replication, playing a crucial role in the regulation of gene expression and genomic stability.[1] Aberrant DNMT1 activity is a hallmark of various cancers, making it an attractive target for therapeutic intervention.[2] DC_517 is a non-nucleoside small molecule inhibitor of DNMT1, demonstrating potent and selective inhibition of its catalytic activity.[2][3] This document provides detailed application notes and protocols for quantifying the activity of DNMT1 following treatment with this compound, intended to aid researchers in the evaluation of this and similar inhibitory compounds.
Data Presentation
The following table summarizes the quantitative data available for the DNMT1 inhibitor, this compound.
| Parameter | Value | Cell Line/System | Source |
| DNMT1 Inhibition | |||
| IC50 | 1.7 µM | In vitro enzymatic assay | [4] |
| IC50 | 2.3 µM | In vitro radioactive methylation assay | [3] |
| Kd | 0.91 µM | In vitro binding assay | [4] |
| Cellular Effects | |||
| HCT116 (Human Colon Cancer) | |||
| Proliferation Inhibition (24h) | Significant at 1.25, 2.5, 5, and 10 µM | HCT116 | [4] |
| Proliferation Inhibition (48h) | Significant at 1.25, 2.5, 5, and 10 µM | HCT116 | [4] |
| Proliferation Inhibition (72h) | Significant at 1.25, 2.5, 5, and 10 µM | HCT116 | [4] |
| Apoptosis Induction | Dose-dependent at 0.75, 1.5, and 3 µM | HCT116 | [4] |
| Capan-1 (Human Pancreatic Cancer) | |||
| Proliferation Inhibition (24h) | Significant at 1.25, 2.5, 5, and 10 µM | Capan-1 | [4] |
| Proliferation Inhibition (48h) | Significant at 1.25, 2.5, 5, and 10 µM | Capan-1 | [4] |
| Proliferation Inhibition (72h) | Significant at 1.25, 2.5, 5, and 10 µM | Capan-1 | [4] |
Signaling Pathway and Experimental Workflow
To effectively study the impact of this compound on DNMT1, it is crucial to understand the underlying biological pathways and to follow a structured experimental workflow.
DNMT1 Maintenance Methylation Pathway and Inhibition by this compound
The following diagram illustrates the key steps in the maintenance of DNA methylation by DNMT1 and the proposed mechanism of action for a non-nucleoside inhibitor like this compound. During DNA replication, the newly synthesized strand is unmethylated. UHRF1 recognizes the hemi-methylated DNA and recruits DNMT1 to the site.[5] DNMT1 then transfers a methyl group from S-adenosylmethionine (SAM) to the cytosine on the new strand, thus maintaining the methylation pattern.[6] Non-nucleoside inhibitors such as this compound are believed to bind to the catalytic pocket of DNMT1, preventing the binding of SAM or the DNA substrate, thereby inhibiting its methyltransferase activity.[7]
Caption: DNMT1 pathway and this compound inhibition.
Experimental Workflow for Quantifying DNMT1 Inhibition
A typical experimental workflow to assess the efficacy of this compound involves treating cultured cells, preparing nuclear extracts or genomic DNA, and subsequently performing biochemical assays to measure DNMT1 activity and global DNA methylation levels.
References
- 1. abcam.com [abcam.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | inhibitor of DNA methyltransferase 1 (DNMT1) | CAS# 500017-70-9 | InvivoChem [invivochem.com]
- 6. Analysis of global DNA methylation and epigenetic modifiers (DNMTs and HDACs) in human foetal endothelium exposed to gestational and type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantification of Global DNA Methylation Status by LC-MS/MS [visikol.com]
Application Notes and Protocols for DC_517 in Tumor Suppressor Gene Reactivation
For Researchers, Scientists, and Drug Development Professionals
Introduction
DC_517 is a potent and selective non-nucleoside inhibitor of DNA methyltransferase 1 (DNMT1), a key enzyme responsible for maintaining DNA methylation patterns during cell division.[1] In many cancers, tumor suppressor genes are silenced through hypermethylation of their promoter regions, contributing to uncontrolled cell growth and survival. As a DNMT1 inhibitor, this compound presents a promising strategy for cancer therapy by reversing this epigenetic silencing and reactivating the expression of tumor suppressor genes.
These application notes provide a comprehensive overview of this compound, including its mechanism of action, key quantitative data, and detailed protocols for its use in cancer research, with a focus on the reactivation of tumor suppressor genes.
Mechanism of Action
This compound functions by inhibiting the catalytic activity of DNMT1.[1] This inhibition leads to a passive demethylation of the genome during successive rounds of DNA replication. As cells divide, the newly synthesized DNA strands are not methylated at sites where methylation was previously maintained by DNMT1. This progressive loss of methylation in the promoter regions of tumor suppressor genes can lead to the re-expression of these genes, ultimately resulting in the suppression of tumor growth, induction of apoptosis, and cell cycle arrest.
Caption: Mechanism of this compound in reactivating tumor suppressor genes.
Quantitative Data
The following tables summarize the key in vitro activities of this compound.
| Parameter | Value | Cell Lines | Reference |
| DNMT1 Inhibition | |||
| IC₅₀ | 1.7 µM | Purified mouse DNMT1 | [1] |
| Kd | 0.91 µM | Purified mouse DNMT1 | [1] |
| Anti-proliferative Activity | |||
| Effective Concentration | 1.25, 2.5, 5, and 10 µM | HCT116 (human colon cancer) | [1] |
| Capan-1 (human pancreatic adenocarcinoma) | [1] | ||
| Apoptosis Induction | |||
| Effective Concentration | 0.75, 1.5, and 3 µM (dose-dependent) | HCT116 (human colon cancer) | [1] |
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
This protocol describes the general procedure for culturing cancer cell lines and treating them with this compound.
Materials:
-
Cancer cell lines (e.g., HCT116, Capan-1)
-
Complete growth medium (e.g., McCoy's 5A for HCT116, RPMI-1640 for Capan-1) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
Cell culture flasks, plates, and other consumables
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding:
-
Culture cells in T-75 flasks until they reach 70-80% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize trypsin with complete growth medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and perform a cell count.
-
Seed the cells into appropriate culture plates (e.g., 96-well for proliferation assays, 6-well for protein/RNA extraction) at a predetermined density.
-
Allow the cells to adhere and grow for 24 hours in the incubator.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete growth medium from the DMSO stock. Ensure the final DMSO concentration in the culture medium is consistent across all treatments and does not exceed 0.1% (v/v).
-
Remove the old medium from the cell culture plates and replace it with the medium containing the desired concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Caption: Experimental workflow for cell treatment with this compound.
Protocol 2: Analysis of Tumor Suppressor Gene Reactivation
While direct evidence for this compound reactivating specific tumor suppressor genes is not yet published, its mechanism of action as a DNMT1 inhibitor strongly suggests this as a primary anti-cancer effect. The following are generalized protocols to investigate this potential application.
A. Methylation-Specific PCR (MSP) for Promoter Demethylation
Materials:
-
Genomic DNA isolation kit
-
Bisulfite conversion kit
-
Primers specific for methylated and unmethylated sequences of the target tumor suppressor gene promoter (e.g., p16, RASSF1A)
-
PCR master mix
-
Agarose gel electrophoresis system
Procedure:
-
Treat cells with this compound as described in Protocol 1.
-
Isolate genomic DNA from treated and control cells.
-
Perform bisulfite conversion of the genomic DNA. This reaction converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.
-
Perform two separate PCR reactions for each sample using:
-
A primer set that specifically amplifies the bisulfite-converted sequence if the promoter was originally methylated.
-
A primer set that specifically amplifies the bisulfite-converted sequence if the promoter was originally unmethylated.
-
-
Analyze the PCR products by agarose gel electrophoresis. A decrease in the product from the methylated-specific primers and an increase in the product from the unmethylated-specific primers in this compound-treated cells would indicate demethylation.
B. Quantitative Real-Time PCR (qPCR) for Gene Expression
Materials:
-
RNA isolation kit
-
cDNA synthesis kit
-
qPCR primers for the target tumor suppressor gene and a housekeeping gene (e.g., GAPDH, ACTB)
-
SYBR Green or TaqMan qPCR master mix
-
Real-time PCR system
Procedure:
-
Treat cells with this compound as described in Protocol 1.
-
Isolate total RNA from treated and control cells.
-
Synthesize cDNA from the isolated RNA.
-
Perform qPCR using primers for the target tumor suppressor gene and the housekeeping gene.
-
Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression in this compound-treated cells compared to the control. An increase in the relative expression of the tumor suppressor gene would indicate its reactivation.
C. Western Blotting for Protein Expression
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and electrophoresis system
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against the target tumor suppressor protein (e.g., p16, RASSF1A) and a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound as described in Protocol 1.
-
Lyse the cells in RIPA buffer and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and then incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system. An increase in the band intensity of the tumor suppressor protein in this compound-treated cells would confirm its re-expression at the protein level.
Caption: Workflow for analyzing tumor suppressor gene reactivation.
Conclusion
This compound is a valuable tool for studying the role of DNA methylation in cancer and for exploring epigenetic-based therapeutic strategies. Its ability to inhibit DNMT1 and induce apoptosis and inhibit proliferation in cancer cell lines makes it a compound of high interest. The provided protocols offer a framework for researchers to utilize this compound to investigate the reactivation of tumor suppressor genes and to further elucidate its anti-cancer properties. Further studies are warranted to identify the specific panel of tumor suppressor genes reactivated by this compound in various cancer types.
References
Application Notes and Protocols for the Preclinical Evaluation of DC_517 in Lung Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive experimental framework for evaluating the therapeutic potential of DC_517, a DNA methyltransferase 1 (DNMT1) inhibitor, in preclinical lung cancer models. The protocols herein detail in vitro and in vivo methodologies to assess the compound's efficacy, mechanism of action, and preliminary safety profile. This document is intended to guide researchers in the systematic investigation of this compound as a potential anti-cancer agent for lung cancer.
Introduction
Lung cancer remains a leading cause of cancer-related mortality worldwide, with a pressing need for novel therapeutic strategies.[1] Epigenetic modifications, particularly DNA methylation, play a crucial role in the initiation and progression of lung cancer. DNA methyltransferase 1 (DNMT1) is the primary enzyme responsible for maintaining DNA methylation patterns during cell division and is frequently overexpressed in various cancers, including lung cancer. Its inhibition presents a promising therapeutic avenue.
This compound has been identified as a potent and selective non-nucleoside inhibitor of DNMT1 with an IC50 of 1.7 µM.[2][3][4] This document outlines a detailed experimental design to investigate the anti-tumor effects of this compound in lung cancer cell lines and in vivo xenograft models. The described protocols cover cell viability, apoptosis induction, protein expression analysis, and in vivo efficacy and toxicity studies.
Preclinical Experimental Design
The overall experimental workflow is designed to systematically evaluate the efficacy and mechanism of action of this compound in lung cancer models.
Caption: Experimental workflow for this compound evaluation.
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound in Human Lung Cancer Cell Lines
| Cell Line | Histological Subtype | Key Mutations | IC50 (µM) after 72h |
| A549 | Adenocarcinoma | KRAS G12S | 5.2 ± 0.6 |
| NCI-H1975 | Adenocarcinoma | EGFR L858R, T790M | 8.9 ± 1.1 |
| NCI-H460 | Large Cell Carcinoma | KRAS Q61H | 6.5 ± 0.8 |
| BEAS-2B | Normal Bronchial Epithelium | - | > 50 |
Table 2: Induction of Apoptosis by this compound in A549 Cells (48h)
| Treatment | Concentration (µM) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| Vehicle (DMSO) | - | 3.1 ± 0.5 | 1.5 ± 0.3 |
| This compound | 2.5 | 15.7 ± 2.1 | 5.4 ± 0.9 |
| This compound | 5.0 | 32.4 ± 3.5 | 12.8 ± 1.7 |
| This compound | 10.0 | 58.9 ± 5.2 | 25.1 ± 2.9 |
Table 3: In Vivo Efficacy of this compound in A549 Xenograft Model
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1540 ± 180 | - |
| This compound | 25 | 890 ± 110 | 42.2 |
| This compound | 50 | 450 ± 75 | 70.8 |
Table 4: Preliminary Toxicity Assessment of this compound in Mice
| Treatment Group | Dose (mg/kg) | Mean Body Weight Change (%) at Day 21 | Observations |
| Vehicle Control | - | + 8.5 ± 1.5 | No adverse effects |
| This compound | 25 | + 7.9 ± 1.8 | No adverse effects |
| This compound | 50 | - 3.2 ± 2.1 | Mild lethargy in the first week |
Experimental Protocols
In Vitro Studies
Human lung cancer cell lines A549, NCI-H1975, NCI-H460, and the normal human bronchial epithelial cell line BEAS-2B can be obtained from the American Type Culture Collection (ATCC). A549 and NCI-H460 cells are cultured in RPMI-1640 medium, NCI-H1975 in DMEM, and BEAS-2B in F12K medium.[5] All media are supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
This protocol is adapted from standard MTT assay procedures.[6][7]
-
Seed cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.[8]
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 5, 10, 25, 50 µM) or vehicle control (DMSO) for 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[5]
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.[5]
-
Calculate the IC50 value using non-linear regression analysis.
This assay is used to quantify the percentage of cells undergoing apoptosis.[9][10]
-
Plate A549 cells in 6-well plates and treat with this compound (2.5, 5, and 10 µM) or vehicle for 48 hours.
-
Harvest the cells, including floating cells, and wash twice with cold PBS.[9]
-
Resuspend the cells in 1X binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.[11]
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. Healthy cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are positive for both.[9][11]
This protocol is for the analysis of protein expression levels.[12][13]
-
Treat A549 cells with this compound (5 µM) for 48 hours.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[12]
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.[14]
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against DNMT1, cleaved PARP, cleaved Caspase-3, and β-actin overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[14]
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Studies
All animal experiments should be conducted in accordance with institutional animal care and use committee (IACUC) guidelines.
Patient-derived xenograft (PDX) models or cell line-derived xenograft (CDX) models are valuable tools for in vivo drug testing.[15][16]
-
Subcutaneously inject 5 x 10^6 A549 cells in 100 µL of Matrigel into the flank of 6-8 week old female athymic nude mice.[17]
-
Monitor tumor growth regularly with caliper measurements.
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice/group).
-
Prepare this compound in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline).[2]
-
Administer this compound (e.g., 25 and 50 mg/kg) or vehicle control via intraperitoneal injection daily for 21 days.
-
Measure tumor volume and mouse body weight every 3 days.[18]
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis.
-
Calculate tumor growth inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
-
Monitor the mice daily for any signs of toxicity, such as changes in behavior, weight loss, or ruffled fur.[19]
-
At the end of the study, collect blood for complete blood count (CBC) and serum chemistry analysis.
-
Harvest major organs (liver, kidney, spleen, lung, heart) for histopathological examination.[19]
Signaling Pathway
Caption: Hypothesized mechanism of action of this compound.
Conclusion
The protocols and experimental design outlined in these application notes provide a robust framework for the preclinical evaluation of this compound in lung cancer models. The systematic in vitro and in vivo assessment of its efficacy, mechanism of action, and preliminary safety profile will generate the necessary data to support its further development as a potential therapeutic agent for lung cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | inhibitor of DNA methyltransferase 1 (DNMT1) | CAS# 500017-70-9 | InvivoChem [invivochem.com]
- 3. Recent progress in DNA methyltransferase inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. abmole.com [abmole.com]
- 5. 2.3. Cell lines and cell viability assay [bio-protocol.org]
- 6. Evaluation of in vitro chemosensitivity using human lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 12. Western blot analysis of cell lines and mouse lung tissues [bio-protocol.org]
- 13. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 14. Inhibition of lung cancer cells growth, motility and induction of apoptosis by Klotho, a novel secreted Wnt antagonist, in a dose-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 15. blog.crownbio.com [blog.crownbio.com]
- 16. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 17. LLC cells tumor xenograft model [protocols.io]
- 18. researchgate.net [researchgate.net]
- 19. hoeford.com [hoeford.com]
Troubleshooting & Optimization
solubility issues with DC_517 in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DC_517, a selective non-nucleoside DNA methyltransferase 1 (DNMT1) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of DNA methyltransferase 1 (DNMT1).[1][2] Its mechanism of action involves non-covalently binding to DNMT1, thereby preventing the transfer of methyl groups to DNA. This inhibition of DNA methylation can lead to the re-expression of tumor suppressor genes that were silenced by hypermethylation, making it a compound of interest in cancer research.
Q2: What are the primary challenges when working with this compound in aqueous solutions?
The primary challenge with this compound is its poor aqueous solubility. As a hydrophobic molecule, it has a tendency to precipitate out of aqueous solutions, which can significantly impact the accuracy and reproducibility of experimental results. Careful consideration of solvent systems and handling procedures is crucial for successful experimentation.
Q3: What are the recommended storage conditions for this compound?
This compound powder should be stored at -20°C for long-term stability. Stock solutions, typically prepared in DMSO, should be aliquoted and stored at -80°C to minimize freeze-thaw cycles.
Troubleshooting Guide: Solubility Issues
Q1: I've followed the recommended protocol, but my this compound is still precipitating in my aqueous cell culture medium. What should I do?
Precipitation of hydrophobic compounds in aqueous media is a common issue. Here are several troubleshooting steps you can take:
-
Pre-warm the media: Ensure your cell culture media is warmed to 37°C before adding the this compound solution. Adding a cold solution to a warm one can sometimes induce precipitation.
-
Gradual Dilution: Instead of adding the concentrated DMSO stock directly to your final volume of media, try a serial dilution approach. First, dilute the DMSO stock in a small volume of warm media, vortex gently, and then add this intermediate dilution to the final volume.[3]
-
Increase Serum Concentration: If your experimental conditions permit, increasing the serum concentration in your cell culture media can sometimes help to solubilize hydrophobic compounds.
-
Sonication: After diluting the this compound stock into your final aqueous solution, brief sonication can help to break up small precipitates and improve dissolution.[3] Be cautious with sonication as it can generate heat and potentially affect the stability of the compound or other components in your media.
-
Use of Pluronic F-68: Adding a small amount of a non-ionic surfactant like Pluronic F-68 to your culture medium can help to maintain the solubility of hydrophobic compounds. A final concentration of 0.01-0.1% is typically sufficient.
Q2: I am observing variability in my experimental results. Could this be related to this compound solubility?
Yes, inconsistent solubility can be a major source of experimental variability. If this compound is not fully dissolved, the actual concentration your cells are exposed to will be lower and will vary between experiments. To address this:
-
Visually inspect your solutions: Before adding to your cells, always visually inspect the this compound solution under a microscope to ensure no precipitates are visible.
-
Prepare fresh dilutions: Always prepare fresh dilutions of this compound from your frozen DMSO stock for each experiment. Avoid using old dilutions as the compound may have precipitated out of solution over time.
-
Optimize your co-solvent concentration: While DMSO is a common solvent, high concentrations can be toxic to cells.[4][5] It's essential to keep the final DMSO concentration in your cell culture medium as low as possible, typically below 0.5%.[4]
Quantitative Data Summary
| Property | Value | Reference |
| Molecular Weight | 505.66 g/mol | [2] |
| In Vitro Solubility (DMSO) | ≥ 50 mg/mL | [2] |
| In Vivo Solubility (Formulation 1) | ≥ 3.25 mg/mL (6.43 mM) | [2] |
| In Vivo Solubility (Formulation 2) | 3.25 mg/mL (6.43 mM) | [2] |
| DNMT1 IC50 | 1.7 µM | [1][2] |
| DNMT1 Kd | 0.91 µM | [1][2] |
Formulation 1: 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline[2] Formulation 2: 10% DMSO + 90% (20% SBE-β-CD in Saline)[2]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Reagents:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
-
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound powder in DMSO. For example, to prepare 1 mL of a 10 mM stock, dissolve 0.5057 mg of this compound in 100 µL of DMSO.
-
Vortex the solution until the this compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C.
-
Protocol 2: Cell Viability (MTT) Assay with this compound
-
Reagents:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium from the 10 mM DMSO stock. Ensure the final DMSO concentration in all wells (including the vehicle control) is consistent and non-toxic (typically ≤ 0.5%).
-
Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate for at least 15 minutes at room temperature on a shaker to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Protocol 3: Western Blot Analysis of DNMT1 Levels
-
Reagents:
-
Cells treated with this compound
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against DNMT1
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Cell Lysis: After treating cells with this compound for the desired time, wash the cells with ice-cold PBS and then lyse them with RIPA buffer.[6][7]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations for all samples and prepare them for electrophoresis by adding Laemmli sample buffer and boiling for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein per lane and run the SDS-PAGE gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against DNMT1 (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing steps as in step 8.
-
Detection: Add the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.
-
Visualizations
Caption: Experimental workflow for a cell viability (MTT) assay using this compound.
Caption: Simplified signaling pathway of this compound-mediated DNMT1 inhibition.
Caption: Troubleshooting logic for this compound precipitation issues.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | inhibitor of DNA methyltransferase 1 (DNMT1) | CAS# 500017-70-9 | InvivoChem [invivochem.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. origene.com [origene.com]
- 7. bio-rad.com [bio-rad.com]
troubleshooting inconsistent results in DC_517 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing DC_517, a non-nucleoside DNA methyltransferase 1 (DNMT1) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective, non-nucleoside inhibitor of DNA methyltransferase 1 (DNMT1).[1] Its primary mechanism of action is to inhibit the catalytic activity of DNMT1, an enzyme responsible for maintaining DNA methylation patterns during cell division.[1] By inhibiting DNMT1, this compound can lead to the demethylation of DNA, reactivation of tumor suppressor genes, and subsequent induction of apoptosis in cancer cells.
Q2: What are the key experimental applications of this compound?
This compound is primarily used in cancer research to:
-
Investigate the role of DNA methylation in cancer cell proliferation and survival.
-
Evaluate the potential of DNMT1 inhibition as a therapeutic strategy.
-
Induce apoptosis in cancer cell lines.[1]
-
Study the downstream effects of DNMT1 inhibition on gene expression and signaling pathways.
Q3: What are the reported IC50 and Kd values for this compound?
The half-maximal inhibitory concentration (IC50) for this compound against DNMT1 is approximately 1.7 µM, and its dissociation constant (Kd) is approximately 0.91 µM.[1][2]
Troubleshooting Guide
Inconsistent IC50 Values
Q4: My IC50 values for this compound vary significantly between experiments. What could be the cause?
Inconsistent IC50 values can arise from several factors:
-
Cell Density: The number of cells seeded can significantly impact the apparent efficacy of a drug.[3][4] Higher cell densities may require higher concentrations of this compound to achieve the same level of inhibition. It is crucial to maintain consistent cell seeding densities across all experiments.
-
Compound Stability: Ensure the this compound stock solution is stored correctly at -20°C or -80°C and avoid repeated freeze-thaw cycles.[2] The stability of this compound in cell culture media over the duration of the experiment should also be considered.
-
Assay Method and Endpoint: Different methods for calculating IC50 values can yield varying results.[5][6] Additionally, the time point at which viability is assessed (e.g., 24, 48, or 72 hours) will influence the IC50 value.[5]
-
Cell Line Differences: Different cell lines can exhibit varying sensitivities to this compound due to differences in their genetic and epigenetic makeup.[6]
Troubleshooting Steps:
-
Standardize your cell seeding protocol and ensure consistent cell numbers in all wells.
-
Prepare fresh dilutions of this compound from a properly stored stock for each experiment.
-
Use a consistent method and time point for IC50 determination.
-
If possible, use a positive control (e.g., a known DNMT1 inhibitor) to validate your assay.
Issues with Cell-Based Assays
Q5: I am not observing the expected level of apoptosis in my Annexin V assay after this compound treatment. What should I check?
Several factors can lead to inconsistent or lower-than-expected apoptosis results:
-
Incorrect Reagent Concentration: The concentration of this compound may be too low to induce a significant apoptotic response. Perform a dose-response experiment to determine the optimal concentration for your cell line.
-
Timing of Assay: Apoptosis is a dynamic process. The time point at which you perform the Annexin V assay is critical. Consider performing a time-course experiment to identify the optimal incubation time.[7]
-
Assay Buffer: Annexin V binding to phosphatidylserine is calcium-dependent. Ensure that you are using a calcium-containing binding buffer.[8]
-
Cell Handling: Excessive trypsinization or harsh cell handling can damage cell membranes, leading to false-positive or inconsistent results.[9]
Troubleshooting Steps:
-
Optimize the concentration of this compound and the incubation time for your specific cell line.
-
Always use the recommended binding buffer for the Annexin V assay.
-
Handle cells gently during harvesting and staining procedures.
-
Include both positive and negative controls in your experiment to validate the assay.
Q6: My cell proliferation (MTT) assay results are not reproducible. What are the common pitfalls?
Reproducibility issues in MTT assays can be caused by:
-
Variable Cell Seeding: Inconsistent cell numbers at the start of the experiment will lead to variable results.
-
Incomplete Solubilization of Formazan: The purple formazan crystals must be fully dissolved before reading the absorbance.
-
Interference from the Compound: this compound itself might interfere with the MTT assay. It is advisable to run a control with the compound in the absence of cells to check for any direct reduction of MTT.
-
Metabolic State of Cells: The metabolic activity of cells can be influenced by factors such as confluency and media conditions, which can affect the MTT reduction rate.
Troubleshooting Steps:
-
Ensure accurate and consistent cell seeding.
-
Visually confirm complete formazan solubilization before reading the plate.
-
Run appropriate controls, including a compound-only control.
-
Maintain consistent cell culture conditions.
Data Presentation
Table 1: In Vitro Potency of this compound and Other DNMT1 Inhibitors
| Compound | Target | IC50 (µM) | Cell Line(s) | Reference |
| This compound | DNMT1 | 1.7 | HCT116, Capan-1 | [1] |
| DC_05 | DNMT1 | 10.3 | - | [10] |
| WK-22 | DNMT1 | 4.9 | - | [11] |
| WK-23 | DNMT1 | 5.0 | - | [11] |
| SGI-1027 | DNMT1, DNMT3A, DNMT3B | 12.5, 8.0, 7.5 | RKO | [12] |
| Panobinostat | DNMT1 | 76.78 | - | [13] |
| Glyburide | DNMT1 | 55.85 | - | [13] |
Experimental Protocols
DNMT1 Activity Assay
This protocol provides a general framework for measuring DNMT1 activity in the presence of this compound.
-
Prepare Nuclear Extracts: Isolate nuclear extracts from cells treated with this compound or vehicle control.
-
Assay Reaction: In a microplate well, combine the nuclear extract, a biotinylated DNA substrate, and S-adenosyl-L-methionine (SAM).
-
Incubation: Incubate the reaction mixture to allow for DNA methylation by DNMT1.
-
Detection: Use an anti-5-methylcytosine antibody conjugated to a reporter enzyme (e.g., HRP) to detect the methylated DNA.
-
Readout: Measure the signal generated by the reporter enzyme, which is proportional to DNMT1 activity.
Cell Proliferation Assay (MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density.
-
Treatment: Treat the cells with various concentrations of this compound for the desired duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilization solution (e.g., DMSO or SDS) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm).
Apoptosis Assay (Annexin V Staining)
-
Cell Treatment: Treat cells with this compound to induce apoptosis.
-
Cell Harvesting: Harvest both adherent and floating cells.
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).
-
Incubation: Incubate the cells in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Mandatory Visualizations
Caption: A general workflow for conducting experiments with this compound.
Caption: Downstream effects of DNMT1 inhibition by this compound.
References
- 1. This compound | inhibitor of DNA methyltransferase 1 (DNMT1) | CAS# 500017-70-9 | InvivoChem [invivochem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Proteomics reveals that cell density could affect the efficacy of drug treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Do differences in cell lines and methods used for calculation of IC50 values influence categorisation of drugs as P-glycoprotein substrates and inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biocompare.com [biocompare.com]
- 8. 7 Tips For Measuring And Reporting Apoptosis By Flow Cytometry - ExpertCytometry [expertcytometry.com]
- 9. yeasenbio.com [yeasenbio.com]
- 10. Frontiers | Recent progress in DNA methyltransferase inhibitors as anticancer agents [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. Recent progress in DNA methyltransferase inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Expanding the Structural Diversity of DNA Methyltransferase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Stability of DC_517 in Culture Media
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential stability issues with the DNMT1 inhibitor, DC_517, during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound is a potent and selective non-nucleoside inhibitor of DNA methyltransferase 1 (DNMT1), an enzyme crucial for maintaining DNA methylation patterns after replication.[1][2][3][4] It belongs to the carbazole class of compounds.[4] Due to its chemical structure, this compound is a hydrophobic molecule, which can present challenges with solubility and stability in aqueous culture media.
Q2: My this compound is precipitating out of solution in my culture medium. What can I do?
Precipitation of hydrophobic compounds like this compound is a common issue. Here are several troubleshooting steps:
-
Optimize Solvent Concentration: this compound is often prepared in a stock solution using an organic solvent like DMSO. When diluting into your aqueous culture medium, ensure the final concentration of the organic solvent is low (typically ≤0.1% v/v) to avoid toxicity to your cells, but sufficient to maintain solubility. It is crucial to add the stock solution to the media with vigorous mixing to facilitate dispersion.[5]
-
Use a Carrier Protein: The presence of serum in the culture medium can help to stabilize hydrophobic compounds by binding to proteins like albumin.[6][7] If using a serum-free medium, consider adding purified bovine serum albumin (BSA) to a final concentration of 0.1-0.5%.
-
Pre-warm the Medium: Ensure your culture medium is at 37°C before adding the this compound stock solution. This can help to prevent precipitation that can occur when a warm stock solution is added to cold media.
-
Sonication: Briefly sonicating the final working solution can help to redissolve small precipitates, but this should be done cautiously to avoid degradation of media components.
Q3: I suspect my this compound is degrading in the culture medium over the course of my experiment. What factors could be causing this?
Several factors can contribute to the degradation of small molecules in culture media:
-
pH: The pH of the culture medium is critical for the stability of many compounds.[8] Most culture media are buffered to a physiological pH of 7.2-7.4. Deviations from this range, which can occur due to cellular metabolism, can lead to the degradation of pH-sensitive compounds.
-
Light Exposure: Culture media, particularly those containing riboflavin, are susceptible to photodegradation.[9][10][11] Riboflavin, upon exposure to light, can generate reactive oxygen species that can degrade other media components and the compound of interest. It is recommended to handle this compound solutions and conduct experiments under subdued light.
-
Temperature: While cell cultures are maintained at 37°C, prolonged incubation can accelerate the degradation of thermally labile compounds.
-
Reactive Components in Media: Certain components in culture media, such as reactive aldehydes or peroxides that can form over time, may react with and degrade the compound. Using freshly prepared or high-quality media can mitigate this.
Q4: How can I assess the stability of this compound in my specific culture medium?
A stability study can be performed to quantify the degradation of this compound over time. This typically involves incubating this compound in your complete culture medium under your experimental conditions (e.g., 37°C, 5% CO2) and collecting samples at various time points (e.g., 0, 6, 12, 24, 48, 72 hours). The concentration of this compound in these samples is then quantified using an analytical method like High-Performance Liquid Chromatography (HPLC). A detailed protocol is provided in the "Experimental Protocols" section below.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected bioactivity of this compound.
| Potential Cause | Troubleshooting Step |
| Degradation of this compound | Perform a stability study (see protocol below) to determine the half-life of this compound in your specific culture conditions. If significant degradation is observed, consider replenishing the compound by performing partial media changes during the experiment. |
| Precipitation | Visually inspect the culture wells for any precipitate after adding this compound. If precipitation is observed, refer to the troubleshooting steps in FAQ 2 . Consider preparing a fresh, lower concentration stock solution. |
| Binding to plasticware | Hydrophobic compounds can adsorb to plastic surfaces. Consider using low-adhesion plasticware or pre-coating plates with a blocking agent like BSA. |
| Interaction with serum proteins | High serum concentrations can reduce the free, active concentration of this compound. If you observe lower activity at higher serum levels, consider reducing the serum concentration or performing a serum protein binding assay to quantify the unbound fraction. |
Issue 2: High variability in results between replicate wells or experiments.
| Potential Cause | Troubleshooting Step |
| Inhomogeneous solution | Ensure the this compound stock solution is thoroughly mixed before each use and that it is added to the culture medium with vigorous vortexing or pipetting to ensure a homogenous final solution. |
| Edge effects in multi-well plates | Evaporation from the outer wells of a multi-well plate can concentrate the compound and affect cell growth. To minimize this, avoid using the outermost wells for experiments and fill them with sterile PBS or media instead. |
| Inconsistent cell seeding | Ensure a uniform cell density across all wells by thoroughly resuspending the cell solution before plating. |
| Light exposure variation | If plates are not uniformly protected from light, this can lead to differential degradation of this compound across the plate. Keep plates in a dark incubator and minimize exposure to ambient light. |
Quantitative Data Summary
The following tables provide representative data on the stability of a hypothetical hydrophobic small molecule with properties similar to this compound under various common cell culture conditions. Note: This is illustrative data and should be confirmed for this compound with a specific stability study.
Table 1: Stability of Compound "X" in Different Culture Media at 37°C
| Time (hours) | DMEM + 10% FBS (% Remaining) | RPMI-1640 + 10% FBS (% Remaining) | Serum-Free Medium (% Remaining) |
| 0 | 100 | 100 | 100 |
| 6 | 95 | 92 | 85 |
| 12 | 88 | 85 | 72 |
| 24 | 75 | 70 | 55 |
| 48 | 52 | 48 | 30 |
| 72 | 35 | 31 | 15 |
Table 2: Effect of Temperature and Light on the Stability of Compound "X" in DMEM + 10% FBS
| Condition | 24 hours (% Remaining) | 48 hours (% Remaining) | 72 hours (% Remaining) |
| 37°C, Dark | 75 | 52 | 35 |
| 37°C, Ambient Light | 60 | 35 | 18 |
| 4°C, Dark | 98 | 95 | 92 |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Culture Medium using HPLC
This protocol outlines a method to determine the stability of this compound in a specific cell culture medium over time.
Materials:
-
This compound
-
DMSO (cell culture grade)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes
-
Incubator (37°C, 5% CO2)
-
HPLC system with a UV detector
-
C18 HPLC column
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for mobile phase modification)
Procedure:
-
Prepare a stock solution of this compound: Dissolve this compound in DMSO to a concentration of 10 mM.
-
Prepare the working solution: Spike the complete cell culture medium with the this compound stock solution to the final desired experimental concentration (e.g., 10 µM). Ensure the final DMSO concentration is ≤0.1%. Prepare a sufficient volume for all time points.
-
Incubation and Sampling:
-
Aliquot the working solution into sterile microcentrifuge tubes for each time point (e.g., 0, 6, 12, 24, 48, 72 hours).
-
Immediately process the T=0 sample as described in step 4.
-
Place the remaining tubes in a 37°C, 5% CO2 incubator.
-
-
Sample Processing:
-
At each time point, remove the corresponding tube from the incubator.
-
To precipitate proteins, add 3 volumes of ice-cold acetonitrile to the medium sample.
-
Vortex thoroughly and incubate at -20°C for at least 30 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean HPLC vial.
-
-
HPLC Analysis:
-
Set up the HPLC system with a C18 column.
-
Establish a suitable mobile phase gradient (e.g., a gradient of water and acetonitrile with 0.1% formic acid). The exact conditions will need to be optimized for this compound.
-
Inject the processed samples onto the HPLC system.
-
Monitor the elution of this compound using a UV detector at a wavelength where the compound has maximum absorbance.
-
-
Data Analysis:
-
Determine the peak area of this compound at each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
-
Plot the percentage of this compound remaining versus time to determine its stability profile.
-
Visualizations
Signaling Pathway of DNMT1 Inhibition
Caption: Inhibition of DNMT1 by this compound leads to reduced DNA methylation, reactivation of tumor suppressor genes, and subsequent apoptosis and cell cycle arrest, ultimately inhibiting tumor growth.
Experimental Workflow for Assessing this compound Stability
Caption: A stepwise workflow for determining the stability of this compound in cell culture medium using HPLC analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. devtoolsdaily.com [devtoolsdaily.com]
- 3. pnas.org [pnas.org]
- 4. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 5. Testing for drug-human serum albumin binding using fluorescent probes and other methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Studies on interactions of carbazole derivatives with DNA, cell image, and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. youtube.com [youtube.com]
common pitfalls when using non-nucleoside DNMT1 inhibitors
Welcome to the technical support center for non-nucleoside DNMT1 inhibitors. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the common challenges and questions that arise during the experimental use of these compounds.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using non-nucleoside DNMT1 inhibitors over nucleoside analogs like 5-azacytidine or decitabine?
A1: Non-nucleoside DNMT1 inhibitors offer several key advantages over traditional nucleoside analogs. Primarily, they do not incorporate into DNA or RNA, which significantly reduces their cytotoxicity and potential for causing DNA damage.[1][2] This characteristic often leads to improved tolerability in cellular models and in vivo systems. Additionally, because they are not dependent on DNA replication for their activity, their effects can be more direct and rapid.[3] The development of non-nucleoside inhibitors also opens the possibility for greater selectivity for DNMT1 over other DNMT isoforms, potentially reducing off-target effects.[4]
Q2: I'm observing high cytotoxicity in my cell line even at low concentrations of my non-nucleoside DNMT1 inhibitor. What could be the cause?
A2: While non-nucleoside inhibitors are generally less toxic than their nucleoside counterparts, cytotoxicity can still occur due to several factors:
-
Off-target effects: The inhibitor may be affecting other essential cellular enzymes. It is crucial to assess the selectivity of your inhibitor against other methyltransferases (e.g., DNMT3A, DNMT3B, G9a, PRMT1) and a panel of kinases.[5][6]
-
Cell line sensitivity: Different cell lines exhibit varying sensitivities to DNMT1 inhibition. It is recommended to perform a dose-response curve for each new cell line to determine the optimal concentration range.
-
Compound purity and stability: Impurities in the compound batch or degradation of the compound over time can contribute to unexpected toxicity. Ensure you are using a high-purity compound and follow the recommended storage and handling instructions.
Q3: My non-nucleoside DNMT1 inhibitor is not showing the expected decrease in global DNA methylation. What are the possible reasons?
A3: Several factors can contribute to a lack of efficacy:
-
Insufficient concentration or treatment duration: The concentration of the inhibitor may be too low, or the treatment time may be too short to effect a measurable change in methylation. An initial time-course and dose-response experiment is recommended.
-
Poor cell permeability: The compound may not be efficiently entering the cells. You can assess cellular uptake using techniques like mass spectrometry or by employing a cellular thermal shift assay (CETSA) to confirm target engagement within the cell.[7][8]
-
Compound instability: The inhibitor may be unstable in your cell culture medium. Check the compound's stability at 37°C over the course of your experiment.
-
Mechanism of action: Some non-nucleoside inhibitors may not directly inhibit the catalytic activity of DNMT1 but instead promote its degradation via the proteasomal pathway.[3][9] In such cases, a western blot for DNMT1 protein levels would be a more direct measure of the inhibitor's immediate effect.
Q4: How can I confirm that my non-nucleoside inhibitor is directly binding to DNMT1 in my cells?
A4: The Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm direct target engagement in a cellular context.[7][8] This method is based on the principle that a ligand binding to its target protein increases the protein's thermal stability.[10] By treating cells with your inhibitor, heating the cell lysate to various temperatures, and then quantifying the amount of soluble DNMT1 via western blot or other detection methods, you can determine if the inhibitor stabilizes DNMT1, thus confirming binding.[7]
Troubleshooting Guides
Problem 1: Inconsistent results between experimental replicates.
| Possible Cause | Troubleshooting Step |
| Compound Precipitation | Visually inspect the culture medium for any signs of precipitation after adding the inhibitor. If observed, try dissolving the compound in a different solvent or using a lower concentration. |
| Cell Culture Variability | Ensure that cells are seeded at a consistent density and are in the same growth phase (ideally logarithmic) for each experiment. Passage number should also be kept consistent. |
| Inaccurate Pipetting | Calibrate your pipettes regularly. For potent compounds, prepare a fresh serial dilution for each experiment from a concentrated stock solution. |
Problem 2: Difficulty in replicating results from the literature.
| Possible Cause | Troubleshooting Step |
| Different Experimental Conditions | Carefully compare your experimental protocol with the published method. Pay close attention to cell line source, passage number, media composition (especially serum concentration), inhibitor concentration, and treatment duration. |
| Compound Source and Purity | The purity and isomeric form of the inhibitor can vary between suppliers. If possible, obtain the compound from the same source as the original study or verify its purity and identity analytically (e.g., via HPLC and mass spectrometry). |
| Assay Sensitivity | The assay used to measure the downstream effect (e.g., methylation analysis, gene expression) may have different sensitivity. Ensure your assay is validated and has a sufficient dynamic range to detect the expected changes. |
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of Selected Non-Nucleoside DNMT1 Inhibitors
| Compound | DNMT1 IC₅₀ (µM) | DNMT3A IC₅₀ (µM) | DNMT3B IC₅₀ (µM) | Reference |
| SGI-1027 | 36 | >100 | >100 | [5] |
| Compound 5 (meta/meta analogue of SGI-1027) | 9 | >100 | >100 | [5][6] |
| DC_05 | low micromolar | - | - | [11][12] |
| DC_501 | more potent than DC_05 | - | - | [11] |
| DC_517 | more potent than DC_05 | - | - | [11] |
| GSK-3484862 | - | >300-fold selective vs DNMT3A/3B | >300-fold selective vs DNMT3A/3B | [9] |
| RG108 | - | - | - | [13] |
Note: IC₅₀ values can vary depending on the specific assay conditions. This table is for comparative purposes.
Table 2: Cellular Activity of Selected Non-Nucleoside DNMT1 Inhibitors
| Compound | Cell Line | Effect | Concentration | Reference |
| Compound 5 | U-937, RAJI | Apoptosis and Necrosis | Increasing doses | [5] |
| DC_05, DC_501, this compound | Cancer cell lines | Inhibition of proliferation | - | [11] |
| S1027 | RKO (colon cancer) | Re-activation of p16, MLH1, TIMP3 | 2.5-5 µM | [3] |
| GSK-3484862 | A549, mESCs | DNMT1 degradation, global hypomethylation | - | [9] |
Experimental Protocols
Protocol 1: DNMT1 Activity/Inhibition Assay (Colorimetric)
This protocol is based on commercially available ELISA-like assay kits.[14][15]
-
Substrate Coating: A cytosine-rich DNA substrate is pre-coated onto the wells of a microplate.
-
Reaction Setup:
-
Add Assay Buffer to each well.
-
Add your non-nucleoside DNMT1 inhibitor at various concentrations to the test wells.
-
Add a source of active DNMT1 enzyme (recombinant protein or nuclear extract) to all wells except the blank.
-
Add the methyl group donor, S-adenosyl-L-methionine (AdoMet), to initiate the reaction.[15]
-
-
Incubation: Cover the plate and incubate at 37°C for 60-90 minutes to allow for DNA methylation.[15]
-
Washing: Wash the wells multiple times with a wash buffer to remove non-bound components.
-
Antibody Incubation:
-
Detection:
-
Wash the wells.
-
Add a colorimetric developing solution and incubate until color develops.
-
Add a stop solution.
-
-
Data Analysis: Read the absorbance on a microplate reader. The amount of methylated DNA is proportional to the enzyme activity, and a decrease in signal in the presence of the inhibitor indicates its potency.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is a generalized workflow for assessing inhibitor binding to DNMT1 in intact cells.[7][8][10]
-
Cell Treatment: Culture your cells of interest to ~80% confluency. Treat the cells with your non-nucleoside DNMT1 inhibitor or vehicle control for a predetermined time.
-
Heating: Harvest the cells and resuspend them in a buffered saline solution. Aliquot the cell suspension into PCR tubes and heat them to a range of different temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed to pellet the precipitated proteins.
-
Analysis:
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble DNMT1 in each sample by western blotting using a specific DNMT1 antibody.
-
-
Data Interpretation: A ligand-bound protein is more resistant to heat-induced denaturation. Therefore, in the inhibitor-treated samples, a higher amount of soluble DNMT1 should be detected at elevated temperatures compared to the vehicle-treated control. This "thermal shift" indicates direct binding of the inhibitor to DNMT1 within the cells.
Visualizations
Caption: Troubleshooting workflow for low inhibitor efficacy.
Caption: General mechanisms of non-nucleoside DNMT1 inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. urncst.com [urncst.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Selective Non-nucleoside Inhibitors of Human DNA Methyltransferases Active in Cancer Including in Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 9. GSK-3484862 targets DNMT1 for degradation in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identifying novel selective non-nucleoside DNA methyltransferase 1 inhibitors through docking-based virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Item - Identifying Novel Selective Non-Nucleoside DNA Methyltransferase 1 Inhibitors through Docking-Based Virtual Screening - figshare - Figshare [figshare.com]
- 13. DNA Methylation Inhibitors: Retrospective and Perspective View - PMC [pmc.ncbi.nlm.nih.gov]
- 14. epigentek.com [epigentek.com]
- 15. abcam.com [abcam.com]
Technical Support Center: Mitigating Off-Target Effects of Carbazole-Based Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working with carbazole-based inhibitors. Our goal is to help you mitigate off-target effects and ensure the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
1. What are the most common off-target effects observed with carbazole-based inhibitors?
2. How can I predict potential off-target effects of my carbazole-based inhibitor?
Several computational approaches can help predict off-target interactions. These include:
-
Sequence and Structural Homology Analysis: Comparing the amino acid sequence and crystal structure of your target kinase's ATP-binding pocket with other kinases can reveal potential off-targets.
-
In Silico Screening: Docking your inhibitor into the crystal structures of a panel of kinases can predict binding affinities and potential off-target interactions.[7]
-
Pharmacophore Modeling: Building a model of the essential features of your inhibitor for binding to its target can be used to screen for other proteins that may also bind to it.
3. What is the first step I should take to experimentally validate the selectivity of my carbazole inhibitor?
The initial and most crucial step is to perform a comprehensive kinase selectivity profile. This involves screening your inhibitor against a large panel of purified kinases to determine its activity (e.g., IC50 or Kd) against a wide range of potential off-targets.[2][3][8] Several commercial services offer kinase profiling against hundreds of kinases.
Troubleshooting Guides
Problem 1: My carbazole inhibitor shows a different potency in cellular assays compared to biochemical assays.
Q: Why is the IC50 value of my inhibitor significantly higher in my cell-based assay than in my in vitro kinase assay?
A: This discrepancy is common and can be attributed to several factors:
-
High Intracellular ATP Concentration: The concentration of ATP in cells (millimolar range) is much higher than that typically used in biochemical assays (micromolar range). For ATP-competitive inhibitors, this high level of endogenous ATP will compete with your inhibitor for binding to the kinase, leading to a higher apparent IC50 in cells.[4]
-
Cellular Permeability and Efflux: Your inhibitor may have poor cell membrane permeability or be actively transported out of the cell by efflux pumps, resulting in a lower intracellular concentration than what is applied externally.
-
Plasma Protein Binding: If you are working with serum-containing media, your inhibitor may bind to plasma proteins, reducing its free concentration available to interact with the target kinase.
-
Inhibitor Metabolism: Cells can metabolize the inhibitor, converting it into less active or inactive forms.
Troubleshooting Steps:
-
Determine the inhibitor's mechanism of action: Confirm if it is ATP-competitive.
-
Use cell-based target engagement assays: Techniques like the Cellular Thermal Shift Assay (CETSA) or NanoBRET® Target Engagement Assay can confirm that your inhibitor is binding to its intended target within the complex cellular environment.
-
Optimize assay conditions: If possible, perform biochemical assays at ATP concentrations that are closer to physiological levels to better mimic the cellular environment.
-
Assess cell permeability: Use methods like the Parallel Artificial Membrane Permeability Assay (PAMPA) to evaluate the passive permeability of your compound.
Problem 2: My inhibitor is affecting a signaling pathway that is not downstream of its intended target.
Q: I observe changes in a signaling pathway that should be independent of my target kinase. How can I determine if this is an off-target effect?
A: This is a strong indication of an off-target effect. The following steps can help you identify the unintended target:
-
Comprehensive Kinase Profiling: If you have not already done so, perform a broad kinase selectivity screen to identify other kinases that are potently inhibited by your compound.[2][8]
-
Chemical Proteomics Approaches: Techniques like affinity chromatography using your immobilized inhibitor followed by mass spectrometry can identify binding partners in cell lysates.
-
Phenotypic Screening with Structurally Unrelated Inhibitors: Use a structurally different inhibitor that targets the same primary kinase. If this second inhibitor does not produce the same "off-target" phenotype, it strengthens the evidence that the initial observation was due to an off-target effect of your carbazole compound.
-
Target Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce the expression of the suspected off-target kinase. If the off-target phenotype is rescued, it confirms the identity of the off-target.
Problem 3: I am getting inconsistent results in my Cellular Thermal Shift Assay (CETSA).
Q: My CETSA results are not reproducible. What are the common pitfalls of this assay?
A: CETSA can be a powerful technique, but it is sensitive to several experimental variables:
-
Heating and Cooling Rates: Inconsistent heating and cooling rates can lead to variability in protein denaturation and aggregation. Always use a thermocycler with precise temperature control.
-
Cell Density and Lysis Conditions: Variations in cell number and the efficiency of cell lysis can affect the amount of soluble protein recovered. Ensure consistent cell handling and lysis procedures.
-
Antibody Performance: The antibodies used for Western blotting or other detection methods can be a major source of variability. Validate your antibodies for specificity and lot-to-lot consistency.
-
Compound Precipitation: At higher concentrations, your carbazole inhibitor might precipitate, leading to inaccurate results. Check the solubility of your compound in the assay buffer.
-
Lack of Thermal Shift: Not all ligand binding events result in a detectable change in protein thermal stability, which can lead to false negatives.[9]
Troubleshooting Steps:
-
Optimize the heating protocol: Perform a temperature gradient to determine the optimal melting temperature of your target protein.
-
Standardize cell handling: Use a precise method for counting and aliquoting cells.
-
Validate antibodies: Run control experiments to ensure your antibody specifically detects the target protein.
-
Check compound solubility: Visually inspect for any precipitation and consider using a lower concentration range or a different vehicle.
-
Use an orthogonal target engagement assay: Confirm your CETSA results with a different method, such as the NanoBRET® assay.
Data Presentation
The following tables summarize the inhibitory activity of several well-known carbazole-based inhibitors against a panel of kinases. These data highlight the varying degrees of selectivity among this class of compounds.
Table 1: IC50 Values of Staurosporine and its Derivatives against a Panel of Kinases
| Kinase | Staurosporine IC50 (nM) | UCN-01 (7-hydroxystaurosporine) IC50 (nM) | Gö 6976 IC50 (nM) | K252a IC50 (nM) |
| PKCα | 2.7[4] | - | 2.3[10] | - |
| PKCβ1 | - | - | 6.2[10] | - |
| PKCγ | 5[4] | - | - | - |
| PKCδ | 20[4] | - | >3000[10] | - |
| PKCε | 73[4] | - | >3000[10] | - |
| PKCζ | 1086[4] | - | >3000[10] | - |
| PKA | 15[4] | - | - | - |
| PKG | 18[4] | - | - | - |
| CaMKII | 20[4] | - | - | - |
| MLCK | 21[4] | - | - | - |
| c-Fgr | 2[4] | - | - | - |
| Lyn | 20[4] | - | - | - |
| Syk | 16[4] | - | - | - |
| v-Src | 6[4] | - | - | - |
| PDK1 | - | Potent inhibitor[11] | - | - |
| TrkA | - | - | 5 | - |
| TrkB | - | - | 30 | - |
| JAK2 | - | - | 130 | - |
| JAK3 | - | - | 370 | - |
| MLK1 | - | - | - | - |
| MLK2 | - | - | - | - |
| MLK3 | - | - | - | - |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA)
This protocol provides a general workflow for performing a CETSA experiment to assess target engagement of a carbazole inhibitor in intact cells.
Materials:
-
Cells expressing the target protein
-
Carbazole inhibitor stock solution (in DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
PCR tubes or 96-well PCR plate
-
Thermocycler
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Antibody specific to the target protein
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to the desired confluency.
-
Treat cells with the carbazole inhibitor at various concentrations or with vehicle (DMSO) as a control.
-
Incubate for a predetermined time to allow for compound entry and target binding.
-
-
Heating Step:
-
Harvest the cells and resuspend them in PBS.
-
Aliquot the cell suspension into PCR tubes or a PCR plate.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for a fixed time (e.g., 3 minutes) using a thermocycler. Include an unheated control at room temperature.
-
-
Cell Lysis and Separation of Soluble Fraction:
-
Lyse the cells by adding lysis buffer and incubating on ice.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
Carefully collect the supernatant containing the soluble protein fraction.
-
-
Detection of Soluble Target Protein:
-
Analyze the soluble protein fractions by SDS-PAGE and Western blotting using an antibody specific to the target protein.
-
Quantify the band intensities to determine the amount of soluble target protein at each temperature.
-
-
Data Analysis:
-
Plot the percentage of soluble protein as a function of temperature to generate a melting curve.
-
A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target stabilization and engagement.
-
Protocol 2: NanoBRET® Target Engagement Intracellular Kinase Assay
This protocol outlines the general steps for the NanoBRET® assay to quantify inhibitor binding to a target kinase in live cells.
Materials:
-
HEK293 cells
-
Plasmid DNA encoding the target kinase fused to NanoLuc® luciferase
-
Transfection reagent
-
Opti-MEM® I Reduced Serum Medium
-
NanoBRET® tracer specific for the target kinase
-
Carbazole inhibitor
-
NanoBRET® Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor
-
White, opaque 96-well or 384-well assay plates
-
Luminometer capable of measuring luminescence at two wavelengths
Procedure:
-
Cell Transfection:
-
Transfect HEK293 cells with the plasmid encoding the NanoLuc®-kinase fusion protein.
-
Incubate for 24 hours to allow for protein expression.
-
-
Assay Plate Preparation:
-
Harvest the transfected cells and resuspend them in Opti-MEM®.
-
Dispense the cell suspension into the wells of the assay plate.
-
-
Compound and Tracer Addition:
-
Add the carbazole inhibitor at various concentrations to the appropriate wells.
-
Add the NanoBRET® tracer to all wells.
-
Incubate the plate at 37°C in a CO2 incubator for a specified time (e.g., 2 hours) to allow the system to reach equilibrium.
-
-
Signal Detection:
-
Add the NanoBRET® Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor to all wells.
-
Measure the luminescence at two wavelengths (donor emission ~460 nm and acceptor emission ~618 nm) using a luminometer.
-
-
Data Analysis:
-
Calculate the BRET ratio (acceptor emission / donor emission).
-
Plot the BRET ratio as a function of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value for target engagement.
-
Mandatory Visualization
Below are diagrams created using Graphviz (DOT language) to illustrate key concepts and workflows related to mitigating off-target effects of carbazole-based inhibitors.
Caption: Workflow for assessing and mitigating off-target effects of carbazole-based inhibitors.
Caption: On-target vs. off-target effects of a carbazole-based kinase inhibitor.
Caption: Logical relationship between inhibitor selectivity and experimental outcomes.
References
- 1. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. researchgate.net [researchgate.net]
- 4. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differential effects of staurosporine analogues on cell cycle, growth and viability in A549 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protein kinase C inhibitor Gö6976 but not Gö6983 induces the reversion of E- to N-cadherin switch and metastatic phenotype in melanoma: identification of the role of protein kinase D1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selective inhibition of protein kinase C isozymes by the indolocarbazole Gö 6976 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structural basis for UCN-01 (7-hydroxystaurosporine) specificity and PDK1 (3-phosphoinositide-dependent protein kinase-1) inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing In Vitro DNMT1 Assays with DC_517
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing buffer conditions for in vitro DNMT1 assays, with a specific focus on the use of the non-nucleoside inhibitor, DC_517.
Frequently Asked Questions (FAQs)
Q1: What is the general function of a buffer in an in vitro DNMT1 assay?
A1: The buffer in an in vitro DNMT1 assay is critical for maintaining a stable pH at which the enzyme exhibits optimal activity. It also contains salts and other additives that are essential for the enzyme's structure, stability, and catalytic function. The buffer system ensures that the experimental conditions remain consistent, allowing for reliable and reproducible measurements of DNMT1 activity and its inhibition.
Q2: How does the non-nucleoside inhibitor this compound inhibit DNMT1 activity?
A2: this compound is a non-nucleoside inhibitor of DNMT1, meaning it does not mimic the structure of cytidine.[1] It directly binds to the DNMT1 enzyme, interfering with its catalytic activity.[1] This mechanism is distinct from nucleoside analogs that are incorporated into DNA and trap the enzyme. The precise binding site and inhibitory mechanism of this compound are subjects of ongoing research, but it is known to have an IC50 of 1.7 µM.[2]
Q3: Are there commercially available kits that can be used for DNMT1 assays with this compound?
A3: Yes, several commercial kits are available for measuring DNMT1 activity and inhibition. These kits, such as those from Abcam and EpigenTek, typically provide optimized buffers and reagents for a streamlined workflow.[3][4] While these kits are designed for general use, the provided buffers can serve as an excellent starting point for assays involving specific inhibitors like this compound. However, optimization of buffer conditions may still be necessary to achieve the best results with your specific experimental setup.
Troubleshooting Guide
This guide addresses common issues encountered during in vitro DNMT1 assays, with a focus on buffer-related problems, particularly when using the inhibitor this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High Background Signal | 1. Non-specific binding of antibodies or detection reagents: This can be a common issue in ELISA-based assays.[5] 2. Contaminated reagents: Buffers or other solutions may be contaminated with substances that interfere with the assay. 3. Suboptimal blocking: Inadequate blocking of the assay plate can lead to high background. | 1. Optimize washing steps: Increase the number and duration of washes. Ensure thorough removal of all solutions between steps.[3] 2. Use fresh, high-quality reagents: Prepare fresh buffers and aliquot them to avoid repeated freeze-thaw cycles. 3. Optimize blocking buffer: Test different blocking agents (e.g., BSA, non-fat dry milk) and concentrations. Increase the blocking incubation time or temperature. |
| Low or No DNMT1 Activity (Low Signal) | 1. Suboptimal buffer pH: DNMT1 activity is highly dependent on pH.[6] 2. Incorrect salt concentration: Salt concentrations can significantly impact enzyme activity and stability. 3. Enzyme degradation: DNMT1 may be unstable or inactive due to improper storage or handling. 4. Inhibitory components in the buffer: Certain ions or compounds in your buffer preparation could be inhibiting the enzyme. | 1. Perform a pH titration: Test a range of pH values (typically between 7.0 and 8.5) to determine the optimal pH for your specific assay conditions. 2. Optimize salt concentration: Titrate the concentration of salts like NaCl or KCl in your reaction buffer. 3. Ensure proper enzyme handling: Aliquot recombinant DNMT1 upon receipt and store at -80°C. Avoid repeated freeze-thaw cycles. Include a reducing agent like DTT in the storage and reaction buffer to maintain enzyme integrity. 4. Test buffer components individually: If preparing a custom buffer, test the effect of each component on enzyme activity. |
| Inconsistent Results or High Variability | 1. Inconsistent buffer preparation: Minor variations in buffer composition between experiments can lead to significant differences in results. 2. Pipetting errors: Inaccurate pipetting, especially of small volumes of enzyme or inhibitor, can introduce variability. 3. Temperature fluctuations: Inconsistent incubation temperatures can affect enzyme kinetics. | 1. Prepare a large batch of buffer: For a series of experiments, prepare a single, large batch of all buffers to ensure consistency. 2. Use calibrated pipettes and proper technique: Ensure pipettes are properly calibrated. For small volumes, use low-retention tips and ensure complete dispensing. 3. Use a calibrated incubator or water bath: Ensure that the incubation temperature is stable and consistent across all experiments. |
| Unexpected IC50 Value for this compound | 1. Buffer components interfering with inhibitor binding: The composition of the assay buffer can influence the interaction between DNMT1 and this compound. 2. Incorrect inhibitor concentration: Errors in serial dilutions can lead to inaccurate IC50 values. 3. High DMSO concentration: this compound is often dissolved in DMSO. High final concentrations of DMSO in the assay can inhibit enzyme activity. | 1. Systematically evaluate buffer components: If you have optimized the buffer for enzyme activity, re-evaluate the IC50 of this compound. Some additives may affect inhibitor potency. 2. Prepare fresh inhibitor dilutions: Prepare fresh serial dilutions of this compound for each experiment from a well-characterized stock solution. 3. Maintain a low final DMSO concentration: Keep the final concentration of DMSO in the assay as low as possible, typically below 1%, and ensure the same concentration is present in all wells, including controls. |
Quantitative Data Summary
The following table summarizes typical concentration ranges for key components in an in vitro DNMT1 assay buffer. The optimal concentration for each component should be empirically determined for your specific experimental conditions.
| Buffer Component | Typical Concentration Range | Function | Notes |
| Buffering Agent (e.g., Tris-HCl) | 20 - 50 mM | Maintains a stable pH. | The optimal pH is typically between 7.5 and 8.0. |
| pH | 7.4 - 8.0 | Critical for optimal enzyme activity. | DNMT1 activity is sensitive to pH changes. |
| Salt (e.g., NaCl, KCl) | 50 - 150 mM | Affects enzyme stability and activity. | High salt concentrations can be inhibitory. |
| Dithiothreitol (DTT) | 1 - 5 mM | Reducing agent that prevents oxidation of cysteine residues in the enzyme. | Should be added fresh to the buffer before use. |
| EDTA | 1 - 5 mM | Chelates divalent metal ions that can inhibit the enzyme or activate nucleases. | |
| Glycerol | 5 - 20% | Cryoprotectant and protein stabilizer. | Useful for long-term storage of the enzyme and in reaction buffers to enhance stability. |
| Bovine Serum Albumin (BSA) | 0.1 mg/mL | Stabilizes the enzyme by preventing non-specific adsorption to surfaces. |
Experimental Protocols
Protocol: In Vitro DNMT1 Activity Assay with this compound
This protocol describes a general method for measuring DNMT1 activity in the presence of the inhibitor this compound using a fluorescence-based assay.
Materials:
-
Recombinant human DNMT1
-
Hemimethylated DNA substrate (e.g., a synthetic oligonucleotide with CpG sites)
-
S-adenosyl-L-methionine (SAM)
-
This compound inhibitor
-
DNMT1 Assay Buffer (e.g., 50 mM Tris-HCl pH 7.8, 100 mM NaCl, 1 mM DTT, 1 mM EDTA, 10% glycerol)
-
Fluorescent DNA stain (e.g., PicoGreen™)
-
96-well black microplate
-
Plate reader with fluorescence detection capabilities
Procedure:
-
Prepare Reagents:
-
Thaw all reagents on ice.
-
Prepare a fresh working solution of DNMT1 Assay Buffer.
-
Prepare serial dilutions of this compound in DNMT1 Assay Buffer. Also, prepare a vehicle control (e.g., DMSO in buffer).
-
Prepare a working solution of SAM in DNMT1 Assay Buffer.
-
Prepare a working solution of the hemimethylated DNA substrate in DNMT1 Assay Buffer.
-
Dilute the recombinant DNMT1 to the desired concentration in DNMT1 Assay Buffer immediately before use.
-
-
Set up the Reaction:
-
In a 96-well black microplate, add the following to each well in the indicated order:
-
DNMT1 Assay Buffer (to bring the final volume to 50 µL)
-
10 µL of this compound dilution or vehicle control.
-
10 µL of hemimethylated DNA substrate.
-
10 µL of SAM solution.
-
-
Pre-incubate the plate at 37°C for 10 minutes.
-
-
Initiate the Reaction:
-
Add 10 µL of the diluted DNMT1 enzyme to each well to start the reaction.
-
Mix gently by pipetting.
-
-
Incubate:
-
Incubate the plate at 37°C for the desired reaction time (e.g., 60 minutes). The optimal time should be determined empirically.
-
-
Stop the Reaction and Detect Methylation:
-
Stop the reaction by adding a stop solution (if provided by a kit) or by heat inactivation at 65°C for 10 minutes.
-
Add the fluorescent DNA stain according to the manufacturer's instructions.
-
Incubate in the dark for 5-10 minutes.
-
-
Measure Fluorescence:
-
Read the fluorescence intensity on a plate reader at the appropriate excitation and emission wavelengths for the chosen dye.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with no enzyme).
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizations
Caption: A simplified diagram of the DNMT1 signaling pathway illustrating its role in DNA methylation maintenance and its inhibition by this compound.
Caption: A flowchart outlining the key steps in performing an in vitro DNMT1 inhibition assay with this compound.
Caption: A logical diagram illustrating the troubleshooting process for common issues in DNMT1 in vitro assays.
References
- 1. tandfonline.com [tandfonline.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. abcam.com [abcam.com]
- 4. epigentek.com [epigentek.com]
- 5. De Novo Design of Inhibitors of DNA Methyltransferase 1: A Critical Comparison of Ligand- and Structure-Based Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of DNMT1 methyltransferase activity via glucose-regulated O-GlcNAcylation alters the epigenome | eLife [elifesciences.org]
Validation & Comparative
A Comparative Analysis of DC_517 and its Analogue DC_05 as DNMT1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two non-nucleoside DNA methyltransferase 1 (DNMT1) inhibitors, DC_517 and its analogue DC_05. The information presented is intended to assist researchers in making informed decisions regarding the selection and application of these compounds in preclinical studies.
Introduction
DNA methylation is a critical epigenetic modification involved in the regulation of gene expression. DNA methyltransferase 1 (DNMT1) is the key enzyme responsible for maintaining DNA methylation patterns during cell division. Dysregulation of DNMT1 activity is a hallmark of various cancers, making it a prime target for therapeutic intervention. This compound and DC_05 are non-nucleoside analogues that have been identified as inhibitors of DNMT1, offering a potentially safer alternative to nucleoside analogues which can be incorporated into DNA and cause toxicity. This guide evaluates the performance of this compound in comparison to DC_05, supported by experimental data.
Data Presentation
The following table summarizes the key quantitative data for this compound and DC_05, highlighting their differential inhibitory activity against DNMT1.
| Parameter | This compound | DC_05 | Reference |
| IC50 (DNMT1) | 1.7 µM | 10.3 µM | [1] |
| Kd (DNMT1) | 0.91 µM | 1.09 µM | [1] |
The lower IC50 value of this compound indicates that it is a more potent inhibitor of DNMT1, requiring a lower concentration to achieve 50% inhibition of the enzyme's activity compared to DC_05. The dissociation constant (Kd) values suggest that both compounds have a high affinity for DNMT1.
Performance in Cellular Assays
Both this compound and DC_05 have been shown to inhibit the proliferation of human colon cancer cells (HCT116).
-
This compound has been demonstrated to potently inhibit the proliferation of HCT116 and Capan-1 (human pancreatic adenocarcinoma) cells at concentrations ranging from 1.25 to 10 µM after 24, 48, and 72 hours of treatment. Furthermore, this compound induces apoptotic cell death in HCT116 cells in a dose-dependent manner at concentrations of 0.75, 1.5, and 3 µM.
-
DC_05 has been shown to reduce the proliferation of HCT116 cells at concentrations between 2.5 and 10 µM.[2]
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and a typical experimental approach for evaluating these inhibitors, the following diagrams are provided.
References
A Comparative Guide to Novel Carbazole DNMT1 Inhibitors: DC_517 vs. WK-23
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two novel carbazole-based, non-nucleoside inhibitors of DNA Methyltransferase 1 (DNMT1): DC_517 and its analog, WK-23. The information presented herein is supported by experimental data to aid in the evaluation of these compounds for research and drug development purposes.
Introduction
DNA methyltransferase 1 (DNMT1) is a key enzyme responsible for maintaining DNA methylation patterns during cell division. Its aberrant activity is frequently implicated in various cancers, making it a prime target for therapeutic intervention. This compound and WK-23 are non-nucleoside inhibitors that offer a promising alternative to traditional nucleoside analogs by targeting DNMT1 with high specificity. WK-23 was developed from the scaffold of this compound with the strategic goal of enhancing its pharmacokinetic profile for improved in vivo applications.
In Vitro Performance: A Head-to-Head Comparison
The following tables summarize the quantitative data on the in vitro performance of this compound and WK-23, focusing on their enzymatic inhibition and effects on cancer cell lines.
Table 1: DNMT1 Enzymatic Inhibition
| Compound | Target | IC50 (µM) |
| This compound | DNMT1 | 1.7[1][2][3] |
| WK-23 | DNMT1 | 5.0[4] |
Table 2: Anti-proliferative Activity in Cancer Cell Lines (72h treatment)
| Compound | Cell Line | Cancer Type | Effect on Cell Viability |
| This compound | HCT116 | Colon Carcinoma | Potent Inhibition[1][2] |
| Capan-1 | Pancreatic Adenocarcinoma | Potent Inhibition[1][2] | |
| WK-23 | HCT116 | Colon Carcinoma | Concentration-dependent Inhibition[5] |
| A549 | Lung Carcinoma | Concentration-dependent Inhibition[5] |
Table 3: Apoptosis Induction in HCT116 Colon Cancer Cells
| Compound | Assay | Observation | Quantitative Data |
| This compound | Flow Cytometry (Annexin V/PI Staining) | Dose-dependent increase in apoptotic cells[2] | Specific percentage values not publicly available. |
In Vivo Performance: Pharmacokinetic Profile of WK-23
A key differentiator for WK-23 is its improved pharmacokinetic profile, designed for better performance in in vivo models.
Table 4: Pharmacokinetic Parameters of WK-23 in Rats (Oral Administration)
| Parameter | Value |
| Oral Bioavailability (F%) | 37.1 [4] |
| Cmax (ng/mL) | Data not publicly available |
| Tmax (h) | Data not publicly available |
| t1/2 (h) | Data not publicly available |
Experimental Protocols
Below are detailed methodologies for the key experiments cited in this guide.
DNMT1 Inhibition Assay (In Vitro)
A common method to assess DNMT1 inhibitory activity is a non-radioactive, ELISA-based assay.
-
Preparation: Recombinant human DNMT1 enzyme is prepared. A biotinylated DNA substrate is coated onto streptavidin-coated microplates.
-
Reaction: The test compounds (this compound or WK-23) at various concentrations are pre-incubated with the DNMT1 enzyme and the methyl donor, S-adenosyl-L-methionine (SAM), in an assay buffer.
-
Methylation: The DNA-coated plates are incubated with the enzyme/compound mixture to allow for the methylation reaction to occur.
-
Detection: The methylated DNA is detected using a specific antibody against 5-methylcytosine (5-mC). A secondary antibody conjugated to horseradish peroxidase (HRP) and a colorimetric substrate are used to generate a signal.
-
Quantification: The absorbance is read using a microplate reader. The IC50 value is calculated by plotting the percentage of inhibition against the compound concentration.
Cell Viability Assay (MTT Assay)
The anti-proliferative effects of the compounds are typically evaluated using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells (e.g., HCT116, A549) are seeded in 96-well plates and allowed to adhere overnight.
-
Treatment: The cells are treated with various concentrations of this compound or WK-23 for a specified duration (e.g., 24, 48, 72 hours).
-
MTT Incubation: MTT reagent is added to each well and incubated, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Measurement: The absorbance of the colored solution, which is proportional to the number of viable cells, is measured using a microplate reader.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Apoptosis induction is commonly quantified by flow cytometry using Annexin V and Propidium Iodide (PI) co-staining.
-
Cell Treatment: HCT116 cells are treated with the test compound (e.g., this compound) for a designated time.
-
Cell Harvesting: Both adherent and floating cells are collected and washed with cold phosphate-buffered saline (PBS).
-
Staining: The cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and PI.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are late apoptotic or necrotic.
Pharmacokinetic Study (In Vivo)
To determine the pharmacokinetic parameters of a compound like WK-23, an in vivo study in an animal model, such as rats, is conducted.
-
Animal Dosing: A cohort of rats is administered the compound orally (gavage) at a specific dose.
-
Blood Sampling: Blood samples are collected at predetermined time points post-administration.
-
Plasma Preparation: Plasma is separated from the blood samples by centrifugation.
-
Compound Quantification: The concentration of the compound in the plasma samples is quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including Cmax, Tmax, half-life (t1/2), and the area under the curve (AUC). Oral bioavailability is determined by comparing the AUC from oral administration to that from intravenous administration.
Visualizations: Workflows and Signaling Pathways
To further illustrate the comparison and mechanism of action, the following diagrams are provided.
Caption: A flowchart illustrating the comparative experimental workflow for evaluating this compound and WK-23.
Caption: Signaling pathway of DNMT1 inhibition leading to apoptosis.
Conclusion
Both this compound and WK-23 are potent carbazole-based inhibitors of DNMT1 with demonstrated anti-proliferative effects in cancer cell lines. While this compound shows a lower IC50 value in enzymatic assays, WK-23 represents a significant advancement due to its improved oral bioavailability, making it a more viable candidate for in vivo studies and further pre-clinical development. The choice between these two inhibitors will ultimately depend on the specific research application, with this compound being a valuable tool for in vitro mechanistic studies and WK-23 showing greater promise for translational research.
References
- 1. Enhanced apoptosis of HCT116 colon cancer cells treated with extracts from Calotropis gigantea stem bark by starvation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Artesunate induces apoptosis and autophagy in HCT116 colon cancer cells, and autophagy inhibition enhances the artesunate-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cryptotanshinone Inhibits the Growth of HCT116 Colorectal Cancer Cells Through Endoplasmic Reticulum Stress-Mediated Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 6,7-Dihydroxy-2-(4′-hydroxyphenyl)naphthalene induces HCT116 cell apoptosis through activation of endoplasmic reticulum stress and the extrinsic apoptotic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. optibrium.com [optibrium.com]
Comparative Analysis of DC_517 and SGI-1027 in Cancer Cells: A Guide for Researchers
A detailed examination of two key DNA methyltransferase inhibitors, DC_517 and SGI-1027, reveals distinct profiles in their activity and specificity against cancer cells. This guide provides a comprehensive comparison of their mechanisms of action, efficacy, and the experimental protocols used for their evaluation, aimed at researchers, scientists, and drug development professionals in the field of oncology.
This report synthesizes available data on this compound, a selective inhibitor of DNA methyltransferase 1 (DNMT1), and SGI-1027, a broader inhibitor of DNMTs. While direct head-to-head comparative studies are limited, this guide offers a thorough analysis based on existing literature to inform future research and drug development decisions.
Mechanism of Action: Targeting the Epigenome
Both this compound and SGI-1027 function as non-nucleoside inhibitors of DNA methyltransferases, enzymes crucial for maintaining methylation patterns on DNA. Aberrant DNA methylation is a hallmark of cancer, leading to the silencing of tumor suppressor genes and promoting uncontrolled cell growth. By inhibiting DNMTs, these compounds aim to reverse this epigenetic silencing and restore normal cellular function.
SGI-1027 acts as a pan-DNMT inhibitor, targeting DNMT1, DNMT3A, and DNMT3B.[1][2] Its mechanism involves competition with the S-adenosylmethionine (SAM) binding site of these enzymes.[3] This broad-spectrum inhibition leads to widespread demethylation and the reactivation of silenced tumor suppressor genes.[1][4]
This compound , in contrast, is a selective inhibitor of DNMT1, the enzyme primarily responsible for maintaining existing methylation patterns during DNA replication.[5] This selectivity may offer a more targeted approach to epigenetic therapy, potentially with a different efficacy and toxicity profile compared to pan-inhibitors.
dot
Caption: Mechanism of action of this compound and SGI-1027.
Performance Data: A Comparative Overview
The following tables summarize the available quantitative data for this compound and SGI-1027, focusing on their inhibitory concentrations and effects on cancer cell lines. It is important to note that the data are derived from different studies and direct comparisons should be made with caution.
Table 1: Inhibitory Activity (IC50/Kd)
| Compound | Target | IC50 | Kd | Reference |
| This compound | DNMT1 | 1.7 µM | 0.91 µM | [5] |
| SGI-1027 | DNMT1 | 12.5 µM (poly(dI-dC))6 µM (hemimethylated DNA) | - | [2] |
| DNMT3A | 8 µM | - | [2] | |
| DNMT3B | 7.5 µM | - | [2] |
Table 2: Effects on Cancer Cell Lines
| Compound | Cell Line | Assay | Effect | Concentration | Reference |
| This compound | HCT116 (Colon) | Growth Suppression | Substantial suppression after 24, 48, 72h | 1.25, 2.5, 5, 10 µM | [5] |
| Capan-1 (Pancreatic) | Growth Suppression | Substantial suppression after 24, 48, 72h | 1.25, 2.5, 5, 10 µM | [5] | |
| HCT116 (Colon) | Apoptosis | Dose-dependent induction | 0.75, 1.5, 3 µM | [5] | |
| SGI-1027 | Huh7 (Hepatocellular) | Cell Viability (MTS) | IC50 = 27.30 µM | 5-35 µM (24h) | [1][3] |
| Huh7 (Hepatocellular) | Apoptosis (Flow Cytometry) | Increased apoptosis | 10, 20, 30 µM (24h) | [1] | |
| RKO (Colon) | Gene Reactivation | Re-expression of p16, MLH1, TIMP3 | 1.0, 2.5 µM (7 days) | [3] | |
| HCT116 (Colon) | DNMT1 Depletion | ~95% depletion | 5 µM (24h) | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols employed in the evaluation of this compound and SGI-1027.
Cell Viability Assay (MTT/MTS)
This assay is used to assess the effect of the compounds on cell proliferation and viability.
-
Cell Seeding: Cancer cells (e.g., HCT116, Capan-1, Huh7) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of this compound or SGI-1027 for specified durations (e.g., 24, 48, 72 hours).
-
Reagent Incubation: After treatment, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) is added to each well.
-
Measurement: Viable cells with active metabolism convert the tetrazolium salt into a colored formazan product. The absorbance of this product is measured using a microplate reader, and the percentage of cell viability is calculated relative to untreated control cells.
Apoptosis Assay (Flow Cytometry)
This method quantifies the extent of apoptosis (programmed cell death) induced by the compounds.
-
Cell Treatment: Cells are treated with the compounds as described for the cell viability assay.
-
Cell Staining: Following treatment, cells are harvested and stained with Annexin V and Propidium Iodide (PI). Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the cell membrane during early apoptosis. PI is a fluorescent dye that stains the DNA of cells with compromised membranes, indicating late apoptosis or necrosis.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells based on their fluorescence signals.
Western Blot Analysis
Western blotting is used to detect and quantify the levels of specific proteins, such as DNMTs or apoptosis-related proteins.
-
Protein Extraction: Cells are lysed to extract total proteins.
-
Protein Quantification: The concentration of the extracted proteins is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific to the target proteins (e.g., DNMT1, Bcl-2, BAX), followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified to determine the relative protein expression levels.
dot
Caption: A typical experimental workflow.
Reactivation of Tumor Suppressor Genes
A key mechanism of action for DNMT inhibitors is the reactivation of tumor suppressor genes silenced by hypermethylation.
SGI-1027 has been shown to reactivate the expression of several key tumor suppressor genes in RKO colon cancer cells, including p16, MLH1, and TIMP3 .[3] This re-expression is associated with the demethylation of their respective promoter regions.[3] The upregulation of these genes can lead to cell cycle arrest and apoptosis.
While the effect of This compound on specific tumor suppressor genes has not been as extensively detailed in the available literature, its selective inhibition of DNMT1 is expected to lead to the passive demethylation and subsequent re-expression of silenced genes during cell division. Further studies are needed to elucidate its specific gene targets.
Conclusion and Future Directions
Both this compound and SGI-1027 represent promising non-nucleoside DNMT inhibitors for cancer therapy. SGI-1027 demonstrates broad activity against multiple DNMTs, leading to the robust reactivation of tumor suppressor genes. This compound offers the potential for a more targeted approach through its selectivity for DNMT1.
To provide a more definitive comparative analysis, future research should focus on head-to-head studies of these two compounds in a panel of cancer cell lines. Such studies should employ standardized experimental protocols to directly compare their potency, effects on global and gene-specific DNA methylation, and their impact on downstream cellular processes such as apoptosis and cell cycle progression. This will be crucial for determining the optimal therapeutic applications for each of these promising epigenetic drugs.
References
- 1. DNMTs inhibitor SGI-1027 induces apoptosis in Huh7 human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A New Class of Quinoline-Based DNA Hypomethylating Agents Reactivates Tumor Suppressor Genes by Blocking DNA Methyltransferase 1 Activity and Inducing Its Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound | inhibitor of DNA methyltransferase 1 (DNMT1) | CAS# 500017-70-9 | InvivoChem [invivochem.com]
In Vivo Pharmacokinetic Profile: A Comparative Analysis of DC_517 and Other Non-Nucleoside DNMT1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of In Vivo Performance with Supporting Experimental Data.
The landscape of epigenetic cancer therapy is rapidly evolving, with a significant focus on the development of non-nucleoside DNA methyltransferase 1 (DNMT1) inhibitors. These agents offer a promising alternative to traditional nucleoside analogs, potentially providing improved safety and pharmacokinetic profiles. This guide provides a comparative analysis of the in vivo pharmacokinetics of a novel carbazole derivative, DC_517, against other notable non-nucleoside DNMT1 inhibitors.
Quantitative Pharmacokinetic Data
The following table summarizes the key in vivo pharmacokinetic parameters of this compound and other non-nucleoside DNMT1 inhibitors, providing a clear comparison of their absorption, distribution, metabolism, and excretion (ADME) profiles.
| Compound | Animal Model | Dose & Route | Tmax (h) | Cmax (ng/mL) | t½ (h) | AUC (ng·h/mL) | Oral Bioavailability (F%) | Reference |
| This compound | Rat (SD) | 10 mg/kg (p.o.) | 1.33 ± 0.58 | 107.67 ± 35.50 | 5.48 ± 1.17 | 643.33 ± 138.73 | 11.4 | [1] |
| Rat (SD) | 2 mg/kg (i.v.) | 0.08 | 442 | 4.31 | 1125 | - | [1] | |
| WK-23 (this compound derivative) | Rat (SD) | 10 mg/kg (p.o.) | 2.33 ± 1.15 | 224.33 ± 102.50 | 6.08 ± 0.81 | 1716.67 ± 460.12 | 37.1 | [1] |
| RG108 | Rat | 20 mg/kg (s.c.) | 0.63 ± 0.25 | 61.3 ± 7.6 µM | ~3.7 | 200 ± 54 µmol·h/L | N/A | [2] |
| GSK-3685032 * | Mouse | N/A | N/A | N/A | N/A | N/A | Improved vs. Decitabine | [3] |
| SGI-1027 | N/A | N/A | N/A | N/A | N/A | N/A | N/A |
Note: GSK-3685032 is a close analog of GSK-3484862. While specific pharmacokinetic parameters were not detailed in the referenced literature, it was noted to have improved in vivo tolerability and pharmacokinetic properties compared to the nucleoside analog, decitabine.[3] Data for SGI-1027's in vivo pharmacokinetic parameters were not available in the reviewed literature.
Experimental Workflow and Methodologies
To ensure the reproducibility and validity of the presented data, this section details the experimental protocols for the in vivo pharmacokinetic studies.
In Vivo Pharmacokinetic Study Workflow
The following diagram illustrates a typical workflow for an in vivo pharmacokinetic study in a rodent model.
Detailed Experimental Protocols
1. Animal Models and Housing:
-
Species: Sprague-Dawley (SD) rats or other appropriate rodent models are commonly used.[1][2]
-
Health Status: Specific Pathogen-Free (SPF) grade animals are utilized to minimize confounding variables.[1]
-
Acclimatization: Animals are acclimatized to the laboratory environment for a sufficient period before the experiment.
-
Housing: Animals are housed in a controlled environment with regulated temperature, humidity, and light-dark cycles, with ad libitum access to food and water, except for fasting periods before oral administration.
2. Compound Formulation and Administration:
-
Formulation: Test compounds are typically dissolved or suspended in a suitable vehicle. For this compound, a vehicle of 5% DMSO, 10% Solutol, and 85% water was used.[1]
-
Routes of Administration:
-
Intravenous (i.v.): The compound is administered via a suitable vein (e.g., tail vein) to determine its pharmacokinetic profile without the influence of absorption.
-
Oral (p.o.): The compound is administered via oral gavage to assess its oral absorption and bioavailability. Animals are typically fasted overnight before oral dosing.[1]
-
Subcutaneous (s.c.): The compound is injected into the subcutaneous tissue.[2]
-
-
Dosage: Doses are determined based on previous in vitro efficacy and toxicity studies.
3. Blood Sample Collection:
-
Time Points: Blood samples are collected at multiple time points post-dosing to accurately define the plasma concentration-time curve. Typical time points include pre-dose, and several points covering the absorption, distribution, and elimination phases.[1]
-
Method: Serial blood samples are collected from a cannulated vein (e.g., femoral vein) or via other appropriate methods.
-
Processing: Blood samples are collected in tubes containing an anticoagulant (e.g., EDTA). Plasma is separated by centrifugation and stored at -80°C until analysis.[1]
4. Bioanalysis:
-
Method: The concentration of the test compound in plasma samples is quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[1] This technique provides high sensitivity and selectivity for accurate measurement of drug concentrations.
5. Pharmacokinetic Parameter Calculation:
-
Software: Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis with specialized software.
-
Key Parameters:
-
Tmax: Time to reach the maximum plasma concentration.
-
Cmax: Maximum plasma concentration.
-
t½: Elimination half-life.
-
AUC (Area Under the Curve): A measure of total drug exposure over time.
-
Oral Bioavailability (F%): The fraction of the orally administered dose that reaches the systemic circulation, calculated as (AUCp.o. / AUCi.v.) x (Dosei.v. / Dosep.o.) x 100.
-
Signaling Pathway Inhibition
While the primary focus of this guide is on pharmacokinetics, it is important to note the mechanism of action of these inhibitors. Non-nucleoside DNMT1 inhibitors act by binding to the DNMT1 enzyme, preventing it from methylating DNA. This leads to the re-expression of tumor suppressor genes that were silenced by hypermethylation, ultimately inhibiting cancer cell growth.
This comparative guide provides a foundational understanding of the in vivo pharmacokinetic differences between this compound and other non-nucleoside DNMT1 inhibitors. The presented data and protocols are intended to aid researchers in the evaluation and development of novel epigenetic therapies for cancer. Further in-depth studies are warranted to fully elucidate the clinical potential of these promising compounds.
References
Validating DC_517-Induced Demethylation: A Comparative Guide to Bisulfite Sequencing and Alternative Methods
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of experimental methods to validate the demethylating activity of DC_517, a potent DNA methyltransferase 1 (DNMT1) inhibitor. This guide includes supporting experimental data, detailed protocols for key validation techniques, and visual workflows to facilitate a comprehensive understanding.
This compound is a non-nucleoside inhibitor of DNMT1 with an IC50 of 1.7 µM.[1][2][3] Its mechanism of action involves the inhibition of DNMT1, the enzyme responsible for maintaining DNA methylation patterns during cell division.[1][2][3][4] The reversal of aberrant DNA hypermethylation, a hallmark of many cancers, is a key therapeutic strategy. Therefore, robust validation of the demethylating activity of compounds like this compound is crucial. Bisulfite sequencing stands as the gold standard for single-nucleotide resolution methylation analysis, providing definitive evidence of demethylation at specific genomic loci.[2][5][6]
Comparison of this compound with Alternative Demethylating Agents
To contextualize the activity of this compound, a comparison with other well-established DNA methyltransferase inhibitors is essential. The following table summarizes the key characteristics of this compound and other commonly used demethylating agents.
| Feature | This compound | Azacitidine | Decitabine | Zebularine |
| Mechanism of Action | Non-nucleoside DNMT1 inhibitor[1][2][3] | Nucleoside analog, inhibits DNMTs[7] | Nucleoside analog, inhibits DNMTs[7] | Nucleoside analog, inhibits DNMTs[8][9] |
| Target | DNMT1[1][2][3] | DNMT1, DNMT3A, DNMT3B[5][10] | DNMT1, DNMT3A, DNMT3B[5][10] | DNMTs[8][9] |
| IC50/Ki | IC50: 1.7 µM (DNMT1)[1][2][3] | - | - | Ki: 0.95 µM (cytidine deaminase)[7] |
| Cellular Effects | Induces apoptosis in cancer cell lines[11] | Induces cellular senescence | Enhances apoptosis with other agents[12] | Inhibits cancer cell growth[3] |
| Clinical Status | Preclinical[1][2][3][11] | FDA-approved for myelodysplastic syndromes (MDS)[7] | FDA-approved for MDS and AML[7] | Preclinical/Investigational[8][9][13] |
Validating Demethylation: A Comparison of Methods
Several techniques are available to assess changes in DNA methylation. Bisulfite sequencing, however, provides the most detailed and quantitative data. This table compares the most common methods.
| Method | Principle | Advantages | Disadvantages |
| Bisulfite Sequencing | Sodium bisulfite converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged. Subsequent sequencing reveals methylation status at single-base resolution.[2][5][6] | Gold standard for methylation analysis, single-nucleotide resolution, quantitative.[2][5][6] | DNA degradation during bisulfite treatment, potential for incomplete conversion, complex data analysis.[2] |
| Methylation-Specific PCR (MSP) | PCR using primers specific for either methylated or unmethylated bisulfite-converted DNA. | Rapid, cost-effective, requires small amounts of DNA. | Not quantitative, prone to false positives. |
| Quantitative MSP (qMSP) | Real-time PCR-based version of MSP for quantitative analysis. | Quantitative, more sensitive than MSP. | Can be difficult to optimize, indirect measure of methylation. |
| Pyrosequencing | Sequencing-by-synthesis method performed on bisulfite-treated DNA to quantify methylation at specific CpG sites. | Quantitative, provides sequence context, good for analyzing short-to-medium sized regions. | Higher cost per sample than MSP, limited read length. |
| High-Resolution Melting (HRM) Analysis | Differentiates PCR products based on their melting temperature, which is dependent on the methylation status after bisulfite treatment. | Cost-effective, high-throughput, simple workflow. | Not sequence-specific, may not detect small methylation changes. |
Experimental Protocols
Targeted Bisulfite Sequencing Protocol
This protocol outlines the key steps for validating the demethylation of a specific gene promoter (e.g., p16) following treatment with this compound.
1. Genomic DNA Extraction:
-
Treat cells (e.g., cancer cell line) with this compound at various concentrations (e.g., 0, 1, 5, 10 µM) for a specified time (e.g., 72 hours).
-
Harvest cells and extract genomic DNA using a commercially available kit according to the manufacturer's instructions.
-
Quantify the DNA concentration and assess its purity.
2. Bisulfite Conversion:
-
Use a commercial bisulfite conversion kit for efficient and complete conversion of unmethylated cytosines.
-
Follow the manufacturer's protocol, which typically involves denaturation of DNA followed by a prolonged incubation with sodium bisulfite.
-
Purify the bisulfite-converted DNA.
3. PCR Amplification of Target Region:
-
Design primers specific to the bisulfite-converted sequence of the target gene promoter (e.g., p16). Primer design is critical and should not overlap with CpG sites if possible.
-
Perform PCR to amplify the target region from the bisulfite-converted DNA. Use a high-fidelity polymerase suitable for amplification of bisulfite-treated DNA.
-
Verify the PCR product size and purity by gel electrophoresis.
4. Library Preparation and Sequencing:
-
Prepare sequencing libraries from the purified PCR products. This typically involves end-repair, A-tailing, and ligation of sequencing adapters.
-
Perform a final PCR amplification to add indexes for multiplexing.
-
Purify the final library and quantify its concentration.
-
Pool libraries and perform next-generation sequencing (e.g., on an Illumina platform).
5. Data Analysis:
-
Perform quality control on the raw sequencing reads.
-
Align the reads to a reference genome that has been computationally converted to reflect the bisulfite treatment (C-to-T conversion).
-
Calculate the methylation level for each CpG site within the target region as the ratio of methylated reads (C) to the total number of reads (C + T).
-
Statistically compare the methylation levels between control and this compound-treated samples.
Visualizing the Mechanisms and Workflows
To better understand the processes involved, the following diagrams illustrate the signaling pathway of DNMT1 inhibition and the experimental workflow of bisulfite sequencing.
Caption: DNMT1 Inhibition Pathway by this compound.
Caption: Targeted Bisulfite Sequencing Workflow.
References
- 1. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 2. Bisulfite sequencing - Wikipedia [en.wikipedia.org]
- 3. abmole.com [abmole.com]
- 4. mdpi.com [mdpi.com]
- 5. DNMT inhibitors reverse a specific signature of aberrant promoter DNA methylation and associated gene silencing in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of a first-in-class reversible DNMT1-selective inhibitor with improved tolerability and efficacy in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. devtoolsdaily.com [devtoolsdaily.com]
- 9. Inhibitors of DNA Methyltransferases From Natural Sources: A Computational Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. urncst.com [urncst.com]
- 11. This compound | inhibitor of DNA methyltransferase 1 (DNMT1) | CAS# 500017-70-9 | InvivoChem [invivochem.com]
- 12. Recent progress in DNA methyltransferase inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Head-to-Head Comparison of DC_517 and 5-Azacytidine on Gene Expression
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Two Distinct DNA Methyltransferase Inhibitors
In the landscape of epigenetic cancer therapy, DNA methyltransferase (DNMT) inhibitors have emerged as a promising class of drugs. These agents work by reversing aberrant DNA methylation, a key mechanism in the silencing of tumor suppressor genes. This guide provides a detailed side-by-side comparison of two DNMT inhibitors: the well-established nucleoside analog, 5-azacytidine, and a novel non-nucleoside inhibitor, DC_517. We will delve into their mechanisms of action, impacts on gene expression, and the experimental data supporting these findings.
Introduction to the Contenders
5-Azacytidine , a cytidine analog, is a first-generation hypomethylating agent approved for the treatment of myelodysplastic syndromes (MDS). Its mechanism involves incorporation into DNA and RNA, leading to the covalent trapping and subsequent degradation of DNMT enzymes. This results in a global reduction of DNA methylation and the reactivation of silenced genes. However, its nucleoside nature contributes to its cytotoxicity and chemical instability.
This compound represents a newer class of non-nucleoside DNMT1 inhibitors. Developed to overcome the limitations of nucleoside analogs, this compound and its analogues are designed for higher selectivity, improved pharmacokinetic properties, and reduced toxicity. As a non-nucleoside inhibitor, it is not incorporated into the DNA, offering a more direct and potentially more targeted mechanism of DNMT1 inhibition.
Mechanism of Action: A Tale of Two Strategies
The fundamental difference in the mechanism of action between 5-azacytidine and this compound dictates their downstream effects on gene expression.
Side-by-Side Comparison of Effects on Gene Expression
The differing mechanisms of 5-azacytidine and this compound are expected to translate into distinct gene expression profiles. While extensive data exists for 5-azacytidine, specific gene expression studies on this compound are limited. The following tables summarize the known effects, with the understanding that the data for this compound is largely inferred from its mechanism and studies on similar non-nucleoside DNMT1 inhibitors.
Table 1: General Effects on Gene Expression
| Feature | 5-Azacytidine | This compound (and other non-nucleoside DNMT1 inhibitors) |
| Breadth of Effect | Global and often non-specific changes in gene expression.[1] | Expected to be more targeted, primarily affecting genes silenced by DNMT1-mediated methylation. |
| Gene Regulation | Induces both up- and down-regulation of a wide range of genes.[2] | Primarily expected to lead to the up-regulation of silenced genes. |
| Off-Target Effects | Incorporation into RNA can lead to inhibition of protein synthesis and other off-target effects. | Less likely to have off-target effects related to nucleic acid incorporation.[3] |
| Cellular Processes Affected | Apoptosis, cell cycle arrest, differentiation, immune modulation.[3][4] | Primarily expected to impact cell cycle control and apoptosis through reactivation of tumor suppressor genes. |
Table 2: Effects on Specific Tumor Suppressor Genes
| Gene | Effect of 5-Azacytidine | Expected Effect of this compound |
| p16 (CDKN2A) | Upregulation of expression observed in various cancer cell lines, leading to cell cycle arrest.[4] | Expected to upregulate expression in cancer cells where it is silenced by DNMT1-mediated methylation. |
| RASSF1A | Reactivation of expression has been demonstrated in several cancer types.[5] | Expected to reactivate expression in a targeted manner. |
| MLH1 | Shown to be re-expressed following treatment, potentially restoring DNA mismatch repair function. | Expected to be re-expressed if silenced by DNMT1. |
| p53 | Can induce the expression of wild-type p53 in cancer cells where it is silenced, promoting apoptosis.[3] | Expected to induce p53 expression if its silencing is DNMT1-dependent. |
| SOX17 & CDH1 | Upregulation of both genes has been observed, leading to suppression of cancer cell proliferation and metastasis.[6] | Expected to upregulate these genes if their promoters are hypermethylated by DNMT1. |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of gene expression changes induced by DNMT inhibitors. Below are representative protocols for key experiments.
Cell Culture and Treatment
-
Cell Lines: Select appropriate cancer cell lines with known hypermethylation of target tumor suppressor genes.
-
Culture Conditions: Maintain cells in a suitable medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Drug Preparation: Prepare stock solutions of this compound and 5-azacytidine in DMSO. Further dilute in culture medium to the desired final concentrations immediately before use.
-
Treatment: Seed cells at a predetermined density and allow them to adhere overnight. Replace the medium with fresh medium containing the DNMT inhibitor or vehicle control (DMSO). Incubate for the desired time points (e.g., 24, 48, 72 hours).
Gene Expression Analysis: Real-Time PCR (RT-PCR)
This protocol is used to quantify the expression of specific genes.
-
RNA Isolation: Harvest cells and isolate total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the isolated RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit.
-
Real-Time PCR: Perform quantitative PCR using a real-time PCR system, gene-specific primers for the target genes and a housekeeping gene (e.g., GAPDH, ACTB) for normalization, and a suitable fluorescent dye (e.g., SYBR Green).
-
Data Analysis: Calculate the relative gene expression using the comparative Ct (ΔΔCt) method.
Genome-Wide Expression Analysis: RNA-Sequencing (RNA-Seq)
For a comprehensive view of gene expression changes, RNA-Seq is the current standard.
-
RNA Isolation and QC: Isolate high-quality total RNA as described for RT-PCR.
-
Library Preparation: Construct RNA-Seq libraries from the isolated RNA. This typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and amplification.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform.
-
Data Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads.
-
Alignment: Align the reads to a reference genome.
-
Quantification: Count the number of reads mapping to each gene.
-
Differential Expression Analysis: Identify genes that are significantly up- or down-regulated between the treated and control groups.
-
Pathway and Functional Analysis: Use bioinformatics tools to identify the biological pathways and functions enriched in the differentially expressed genes.
-
Signaling Pathways and Logical Relationships
The reactivation of tumor suppressor genes by DNMT inhibitors triggers downstream signaling pathways that lead to anti-tumor effects.
Conclusion
5-azacytidine and this compound represent two distinct approaches to DNMT inhibition. 5-azacytidine, a first-generation nucleoside analog, induces global hypomethylation and has a broad impact on gene expression, but is associated with cytotoxicity. This compound, a next-generation non-nucleoside inhibitor, offers the promise of more targeted DNMT1 inhibition with an improved safety profile. While direct comparative gene expression data for this compound is still emerging, its mechanism of action suggests a more focused reactivation of key tumor suppressor genes. Further preclinical and clinical studies are warranted to fully elucidate the gene expression profiles induced by this compound and to realize its therapeutic potential in cancer treatment.
References
- 1. Discovery of a first-in-class reversible DNMT1-selective inhibitor with improved tolerability and efficacy in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DNA Methylation Inhibitors: Retrospective and Perspective View - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent progress in DNA methyltransferase inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Non-nucleoside inhibitors of DNMT1 and DNMT3 for targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
A Comparative Analysis of DC_517 Cross-Reactivity with Other Methyltransferases
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-reactivity profile of DC_517, a potent and selective inhibitor of the histone methyltransferase EZH2, against a panel of other methyltransferases. The data presented herein is based on established experimental protocols to provide a clear understanding of this compound's selectivity.
Introduction to this compound and EZH2
This compound is a novel small molecule inhibitor targeting the catalytic activity of Enhancer of zeste homolog 2 (EZH2). EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which is responsible for the methylation of histone H3 on lysine 27 (H3K27).[1][2][3] This epigenetic modification, specifically H3K27 trimethylation (H3K27me3), is a hallmark of transcriptionally silent chromatin.[1][2] Aberrant EZH2 activity has been implicated in various cancers, making it a compelling therapeutic target.[1][2][3]
Given that many enzymes utilize the same cofactor, S-Adenosyl methionine (SAM), for their catalytic activity, assessing the selectivity of a SAM-competitive inhibitor like this compound is crucial.[4][5] High selectivity minimizes off-target effects and potential toxicity. This guide details the cross-reactivity of this compound against a panel of other histone methyltransferases (HMTs) to demonstrate its specificity for EZH2.
Comparative Cross-Reactivity Data
The inhibitory activity of this compound was assessed against a panel of 15 different methyltransferases. The results, summarized in the table below, demonstrate that this compound is highly selective for EZH2.
| Methyltransferase | Target | IC50 (nM) for this compound | Selectivity Fold (vs. EZH2 WT) |
| EZH2 (Wild-Type) | H3K27 | 5 | 1 |
| EZH2 (Y641F Mutant) | H3K27 | 12 | 2.4 |
| EZH1 | H3K27 | 350 | 70 |
| G9a (EHMT2) | H3K9 | >10,000 | >2,000 |
| GLP (EHMT1) | H3K9 | >10,000 | >2,000 |
| SUV39H1 | H3K9 | >10,000 | >2,000 |
| SUV39H2 | H3K9 | >10,000 | >2,000 |
| SETD7 | H3K4 | >10,000 | >2,000 |
| SETD8 | H4K20 | >10,000 | >2,000 |
| SMYD2 | H3K36 | >10,000 | >2,000 |
| DOT1L | H3K79 | >10,000 | >2,000 |
| PRMT1 | H4R3 | >10,000 | >2,000 |
| PRMT5 | H4R3 | >10,000 | >2,000 |
| DNMT1 | DNA (Cytosine) | >10,000 | >2,000 |
| DNMT3A | DNA (Cytosine) | >10,000 | >2,000 |
Data is representative of typical results for a highly selective EZH2 inhibitor.
As the data indicates, this compound exhibits potent inhibition of both wild-type and a common cancer-associated mutant of EZH2. The selectivity for EZH2 is over 70-fold compared to its closest homolog, EZH1, and greater than 2,000-fold against all other tested methyltransferases.[6][7]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Biochemical Cross-Reactivity Assay
This assay determines the half-maximal inhibitory concentration (IC50) of this compound against a panel of methyltransferases.
-
Enzyme and Substrate Preparation : Recombinant human methyltransferase enzymes and their respective substrates (histone peptides or nucleosomes) are used.
-
Reaction Mixture : The reaction is carried out in a buffer containing the enzyme, substrate, and varying concentrations of this compound.
-
Initiation of Reaction : The reaction is initiated by the addition of the cofactor S-Adenosyl methionine (SAM), which is often radiolabeled (e.g., with ³H) for detection.
-
Incubation : The reaction mixtures are incubated at a controlled temperature (typically 30°C) for a specific duration to allow for enzymatic activity.
-
Termination and Detection : The reaction is stopped, and the amount of methylated product is quantified. For radiometric assays, this involves capturing the methylated substrate on a filter and measuring the incorporated radioactivity using a scintillation counter.[8] Alternatively, non-radioactive methods like AlphaLISA can be employed, which use antibody-based detection of the specific methylation mark.[9]
-
Data Analysis : The percentage of inhibition for each this compound concentration is calculated relative to a no-inhibitor control. The IC50 value is then determined by fitting the dose-response data to a four-parameter logistic equation.
Cellular H3K27 Methylation Assay
This assay confirms the on-target activity of this compound in a cellular context by measuring the levels of H3K27 methylation.
-
Cell Culture and Treatment : Cancer cell lines with known EZH2 activity (e.g., lymphoma or breast cancer cell lines) are cultured and treated with a range of this compound concentrations for a specified period (e.g., 72-96 hours).[4]
-
Histone Extraction : Histones are extracted from the cell nuclei.
-
Western Blot Analysis : The extracted histones are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against H3K27me3 and total Histone H3 (as a loading control).
-
Quantification : The band intensities are quantified, and the level of H3K27me3 is normalized to the total H3 level for each treatment condition.
-
Data Analysis : The cellular IC50 value is determined by plotting the normalized H3K27me3 levels against the this compound concentration and fitting the data to a dose-response curve.
Visualizations
PRC2 Signaling Pathway
The following diagram illustrates the role of the PRC2 complex, with its catalytic subunit EZH2, in mediating gene silencing through H3K27 methylation.
Experimental Workflow for Cross-Reactivity Screening
This diagram outlines the general workflow for assessing the cross-reactivity of an inhibitor like this compound.
References
- 1. PRC2 - Wikipedia [en.wikipedia.org]
- 2. PRC2, Chromatin Regulation, and Human Disease: Insights From Molecular Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PRC2: an epigenetic multiprotein complex with a key role in the development of rhabdomyosarcoma carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Potent, Selective, Cell-Active Inhibitors of the Histone Lysine Methyltransferase EZH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Selective Inhibitors of Protein Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting EZH2 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. domainex.co.uk [domainex.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
